molecular formula C10H16Cl2N2 B12930585 1-Phenylpyrrolidin-3-amine dihydrochloride

1-Phenylpyrrolidin-3-amine dihydrochloride

Cat. No.: B12930585
M. Wt: 235.15 g/mol
InChI Key: WGIQTTUTHGQEBZ-UHFFFAOYSA-N
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Description

Overview of the Pyrrolidine (B122466) Core in Contemporary Chemical Synthesis

Significance of Nitrogen Heterocycles in Modern Synthetic Organic Chemistry

Nitrogen-containing heterocycles are a cornerstone of organic chemistry, with their structural motifs appearing in a vast array of essential molecules. researchgate.net Their importance is underscored by their widespread presence in pharmaceuticals, agrochemicals, and functional materials. nih.govopenmedicinalchemistryjournal.com In the pharmaceutical industry, an analysis of FDA-approved drugs revealed that 59% of small-molecule therapeutics contain at least one nitrogen heterocycle, highlighting their critical role in drug design. msesupplies.com These compounds exhibit a wide spectrum of biological activities, including antibacterial, antiviral, and anticancer properties. numberanalytics.com Beyond medicine, over 70% of modern agrochemicals, such as fungicides and herbicides, are based on heterocyclic structures containing nitrogen. msesupplies.com Furthermore, nitrogen heterocycles are integral to materials science, serving as precursors for conducting polymers and as ligands that enhance the selectivity and activity of catalysts in chemical reactions. nih.govnumberanalytics.com The continuous demand for novel molecules in these fields drives ongoing research into more efficient and versatile methods for synthesizing these vital chemical frameworks. nih.gov

Role of Pyrrolidine Derivatives as Versatile Building Blocks and Intermediates

Among the diverse family of nitrogen heterocycles, the pyrrolidine ring, a five-membered saturated amine also known as tetrahydropyrrole, is a particularly privileged scaffold. nih.govwikipedia.org This structure is a fundamental component of many natural products, most notably the amino acids proline and hydroxyproline, as well as numerous alkaloids like nicotine. nih.govwikipedia.org Its prevalence extends to synthetic pharmaceuticals, with the pyrrolidine nucleus being one of the most common five-membered non-aromatic nitrogen heterocycles found in FDA-approved drugs. nih.gov

The utility of pyrrolidine derivatives stems from their role as versatile chiral building blocks in asymmetric synthesis. oup.com The saturated, sp³-hybridized carbon atoms of the ring provide a three-dimensional framework that is crucial for exploring pharmacophore space effectively. nih.govresearchgate.net This structural feature allows for the creation of multiple stereogenic centers, leading to a high degree of stereochemical diversity. nih.gov Chemists utilize pyrrolidine derivatives as scaffolds and intermediates to construct complex molecules with specific biological activities, leveraging the ring's inherent properties to guide the development of new therapeutic agents and other functional compounds. nih.govimist.maresearchgate.net

Academic Context and Fundamental Research Significance of the 1-Phenylpyrrolidin-3-amine (B101601) Scaffold

Structural Peculiarities and Intrinsic Stereochemical Considerations of the Pyrrolidine Ring

The chemical and biological properties of pyrrolidine derivatives are deeply influenced by the ring's unique structural characteristics. beilstein-journals.org Unlike its flat, aromatic counterpart, pyrrole, the five-membered pyrrolidine ring is non-planar and exists in puckered conformations, a phenomenon often described as "pseudorotation". nih.govresearchgate.net This conformational flexibility allows the ring to adopt various shapes, typically resembling an "envelope" where one atom is out of the plane of the other four. beilstein-journals.org

This three-dimensionality is a key feature in its molecular recognition and biological function. The presence of substituents on the ring can lock it into specific conformations, thereby influencing its interaction with biological targets like proteins and enzymes. nih.gov The pyrrolidine scaffold can possess up to four stereogenic carbons, potentially giving rise to sixteen different stereoisomers. nih.gov The precise spatial orientation of these substituents is critical, as different stereoisomers of a molecule can exhibit vastly different biological profiles due to enantioselective binding with chiral macromolecules. nih.govresearchgate.net This inherent stereochemical complexity makes the pyrrolidine ring a powerful tool for designing molecules with highly specific functions. rsc.org

Foundational Research Contributions within the N-Phenylpyrrolidine Chemical Space

The N-phenylpyrrolidine scaffold, which characterizes 1-Phenylpyrrolidin-3-amine, represents a specific and important region of chemical space. whiterose.ac.uknih.gov The attachment of a phenyl group directly to the ring nitrogen introduces distinct electronic and steric properties that are leveraged in various research contexts. Foundational research has explored the synthesis and properties of molecules containing this moiety. For example, the reaction of 1-isothiocyanatobenzene with pyrrolidine yields N-Phenylpyrrolidine-1-carbothioamide, demonstrating a straightforward method to create such derivatives. researchgate.net

In the context of drug discovery and chemical biology, the N-phenylpyrrolidine framework is explored as a core fragment for building larger, more complex molecules. Fragment-based drug discovery (FBDD) utilizes scaffolds like this to efficiently explore chemical space and identify lead compounds. nih.gov Research into novel phenylpyrrolidine derivatives has shown their potential for developing agents with neuroprotective effects, where the N-phenyl group is part of a larger pharmacophore designed to interact with specific biological targets. mdpi.com The systematic exploration of this chemical space, by varying substituents on both the phenyl and pyrrolidine rings, allows researchers to fine-tune molecular properties and discover novel bioactive compounds. whiterose.ac.uk

Evolution of Synthetic Strategies for Aminopyrrolidine Architectures

The synthesis of substituted pyrrolidines, particularly those bearing amine functionalities, has evolved significantly, with chemists developing a range of stereoselective and efficient methods. These strategies can be broadly categorized into two main approaches: the modification of existing chiral precursors and the de novo construction of the heterocyclic ring. mdpi.com

A prominent strategy involves using naturally occurring, enantiomerically pure compounds from the "chiral pool." Proline and 4-hydroxyproline (B1632879) are common and versatile starting materials for the synthesis of a wide spectrum of pyrrolidine-containing natural products and drugs. mdpi.comrsc.org These precursors provide a pre-made, stereochemically defined pyrrolidine core that can be chemically modified to introduce desired functionalities, such as an amino group.

For the de novo construction of the ring, the [3+2] dipolar cycloaddition of azomethine ylides stands out as a powerful and atom-economic method. acs.org This reaction allows for the direct formation of the five-membered ring with excellent control over up to four new stereogenic centers, making it highly valuable for creating stereochemically complex pyrrolidines. rsc.orgacs.org The versatility of this method has been enhanced through the development of catalytic and asymmetric variants. Other cyclization reactions of acyclic starting materials also represent a crucial pathway to optically pure pyrrolidine derivatives. mdpi.com These evolving synthetic strategies provide chemists with a robust toolkit to access diverse aminopyrrolidine architectures for research and development.

Data Tables

Table 1: Properties of 1-Phenylpyrrolidin-3-amine dihydrochloride (B599025)

Property Value
IUPAC Name (S)-1-phenylpyrrolidin-3-amine dihydrochloride sigmaaldrich.com
CAS Number 1909294-50-3 sigmaaldrich.com
Molecular Formula C₁₀H₁₆Cl₂N₂
Molecular Weight 235.16 g/mol sigmaaldrich.com
Physical Form Solid sigmaaldrich.com

Table 2: List of Compounds Mentioned

Compound Name
1-Phenylpyrrolidin-3-amine dihydrochloride
4-hydroxyproline
Aniracetam
Avanafil
Bepridil
Daclatasvir
Elbasvir
Glecaprevir
Grazoprevir
Hygrine
N-Phenylpyrrolidine-1-carbothioamide
Nicotine
Piracetam
Procyclidine
Proline
Pyrrole
Pyrrolidine
Ribavirin
Sofosbuvir
Taurine
Velpatasvir
Vildagliptin

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

1-phenylpyrrolidin-3-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2.2ClH/c11-9-6-7-12(8-9)10-4-2-1-3-5-10;;/h1-5,9H,6-8,11H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGIQTTUTHGQEBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N)C2=CC=CC=C2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Mechanistic Investigations of 1 Phenylpyrrolidin 3 Amine Dihydrochloride

Established Synthetic Routes and Classical Reaction Pathways

Classical approaches to racemic or achiral 1-Phenylpyrrolidin-3-amine (B101601) typically involve the construction of the pyrrolidine (B122466) ring followed by or concurrent with the introduction of the necessary functional groups. These methods prioritize efficiency and scalability for producing the core structure.

A common and direct precursor is 1-phenylpyrrolidin-3-ol . sigmaaldrich.com This compound already contains the complete carbon-nitrogen skeleton. The transformation to the desired amine is achieved through functional group interconversion, typically involving the activation of the hydroxyl group followed by nucleophilic substitution.

Another key precursor is 1-phenylpyrrolidin-3-one . This keto-pyrrolidine allows for the introduction of the C3-amine functionality through reductive amination. This one-pot reaction involves the formation of an imine or enamine intermediate with an ammonia (B1221849) source, which is then reduced in situ to the primary amine.

For syntheses that build the heterocyclic ring, acyclic precursors are employed. A notable strategy begins with substituted cinnamic acids, which undergo a sequence of reactions including Michael addition and cyclization to form a succinimide (B58015) intermediate. nih.gov This succinimide is a versatile precursor that can be reduced to the corresponding pyrrolidine.

Table 1: Key Precursors and Their Transformations

PrecursorTransformation ReactionResulting Intermediate/Product
1-Phenylpyrrolidin-3-ol1. Activation (e.g., mesylation, tosylation)2. Nucleophilic substitution (e.g., with sodium azide)3. Reduction1-Phenylpyrrolidin-3-amine
1-Phenylpyrrolidin-3-oneReductive Amination (e.g., with NH₃/H₂/Catalyst or NaBH₃CN)1-Phenylpyrrolidin-3-amine
Substituted Cinnamic AcidMichael Addition, Hydrolysis, Cyclization3-Aryl-succinimide
1,4-ButanediolIndustrial reaction with ammoniaPyrrolidine wikipedia.org

Syntheses can be designed in a linear fashion, where each step sequentially modifies the molecule, or in a convergent manner, where different fragments are prepared separately and then combined.

The construction of the pyrrolidine ring is a cornerstone of many synthetic routes. Various cyclization strategies have been developed to afford this valuable five-membered heterocycle. organic-chemistry.org

Intramolecular Cyclization: A robust method involves the intramolecular cyclization of ω-haloamines. For instance, a linear precursor containing an amine and a leaving group (like a halide) separated by a four-carbon chain can undergo intramolecular nucleophilic substitution to form the pyrrolidine ring. Microwave-assisted cyclocondensation of primary amines with alkyl dihalides in an aqueous alkaline medium represents an efficient way to achieve this. organic-chemistry.org

Reductive Cyclization: A route starting from substituted succinic acids can lead to the formation of a succinimide ring by treatment with urea (B33335). nih.gov This succinimide can then be reduced using reagents like borane (B79455) in tetrahydrofuran (B95107) (THF) to yield the corresponding pyrrolidine. nih.gov

1,3-Dipolar Cycloaddition: A powerful method for constructing highly functionalized pyrrolidines is the [3+2] cycloaddition reaction. nih.gov This involves the reaction of an azomethine ylide (the 1,3-dipole), often generated in situ, with an alkene (the dipolarophile). The regio- and stereoselectivity of this reaction can be controlled by the nature of the reactants. nih.gov

Ring Contraction: Innovative methods include the photo-promoted ring contraction of pyridines using silylborane to produce pyrrolidine derivatives with a 2-azabicyclo[3.1.0]hex-3-ene skeleton, which can be further functionalized. osaka-u.ac.jpnih.gov

Functional Group Interconversion (FGI) is a critical strategy when a pre-formed pyrrolidine ring is used as the starting material. ub.eduimperial.ac.uk This approach allows for the late-stage introduction of the desired amine group at the C3 position.

A widely used FGI pathway starts from 1-phenylpyrrolidin-3-ol . sigmaaldrich.com The hydroxyl group is not a good leaving group, so it must first be converted into one. This is typically achieved by reaction with methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl) in the presence of a base to form a mesylate or tosylate ester, respectively. ub.edu These sulfonate esters are excellent leaving groups for Sₙ2 reactions.

The subsequent step involves nucleophilic substitution with an azide (B81097) source, such as sodium azide (NaN₃). vanderbilt.edu This reaction proceeds with inversion of stereochemistry if a chiral center is present. The resulting 3-azido-1-phenylpyrrolidine is then reduced to the target 3-amino-1-phenylpyrrolidine. This reduction can be accomplished cleanly using various methods, such as catalytic hydrogenation (H₂/Pd/C) or with reagents like lithium aluminum hydride (LiAlH₄). vanderbilt.edu

Alternatively, starting from 1-phenylpyrrolidin-3-one , reductive amination provides a more direct route. The ketone reacts with an amine source, such as ammonia or ammonium (B1175870) acetate, to form an intermediate imine or enamine, which is then reduced without isolation by a reducing agent like sodium cyanoborohydride (NaBH₃CN) or through catalytic hydrogenation.

Table 2: Functional Group Interconversion (FGI) Pathways

Starting MaterialReagent SequenceKey IntermediateFinal Product
1-Phenylpyrrolidin-3-ol1. MsCl, Et₃N2. NaN₃3. H₂, Pd/C or LiAlH₄3-Azido-1-phenylpyrrolidine1-Phenylpyrrolidin-3-amine
1-Phenylpyrrolidin-3-oneNH₄OAc, NaBH₃CNIminium ion/Enamine1-Phenylpyrrolidin-3-amine

Multi-step Linear and Convergent Synthetic Sequences

Advanced Synthetic Strategies and Methodological Innovations

Modern synthetic chemistry often demands enantiomerically pure compounds, as different enantiomers can have vastly different biological activities. This has driven the development of advanced asymmetric methods to access specific stereoisomers of 1-Phenylpyrrolidin-3-amine.

The synthesis of enantiopure 1-Phenylpyrrolidin-3-amine can be achieved by several strategies, including the use of a chiral pool, chiral auxiliaries, or asymmetric catalysis.

Chiral Pool Synthesis: A common approach is to start from a readily available, inexpensive chiral molecule, such as an amino acid. For example, the synthesis of (S)-(+)-3-aminopyrrolidine dihydrochloride (B599025) has been achieved starting from L-aspartic acid. researchgate.net The process involves condensation to form N-formyl-L-aspartic anhydride (B1165640), followed by acylation, esterification, reduction, and ring-closing to form (S)-1-benzylpyrrolidin-3-amine. A final debenzylation step yields the chiral aminopyrrolidine. researchgate.net N-arylation of this intermediate would lead to the desired (S)-1-Phenylpyrrolidin-3-amine.

Catalytic Asymmetric Synthesis: This is a highly efficient approach where a small amount of a chiral catalyst generates a large quantity of an enantiomerically enriched product.

Asymmetric Hydrogenation: Chiral 3,3-diarylpropyl amines have been synthesized with high enantioselectivity (98-99% ee) via iridium-catalyzed asymmetric hydrogenation of precursor 3,3-diarylallyl phthalimides. nih.gov A similar strategy could be adapted for pyrroline (B1223166) precursors.

Asymmetric 1,3-Dipolar Cycloaddition: The cycloaddition of azomethine ylides with alkenes can be rendered enantioselective by using chiral catalysts, often based on copper(I) or silver(I) complexes with chiral ligands. whiterose.ac.uk This method constructs the chiral pyrrolidine ring directly with high stereocontrol.

Organocatalysis: Chiral organocatalysts, such as proline and its derivatives or chiral phosphoric acids (CPAs), have become powerful tools. nih.gov For instance, the kinetic resolution of racemic pyrrolidine precursors has been demonstrated using a chiral phosphoric acid catalyst, allowing for the isolation of enantioenriched starting material and product. whiterose.ac.uk Furthermore, one-pot sequences involving organocatalytic steps, like a Mannich/deprotection/aza-Michael reaction, have been developed to create complex dispirooxindole-pyrrolidine systems with excellent stereoselectivity. rsc.org

Table 3: Asymmetric Synthesis Strategies

StrategyDescriptionExample Catalyst/Precursor
Chiral Pool SynthesisUtilizes a naturally occurring chiral molecule as the starting material.L-Aspartic Acid researchgate.net
Asymmetric HydrogenationEnantioselective reduction of a C=C bond in a prochiral precursor.Iridium-UbaPHOX Complex nih.gov
Asymmetric CycloadditionChiral catalyst mediates a [3+2] cycloaddition to form the chiral ring.Copper(I) or Silver(I) with chiral phosphoramidite (B1245037) ligands whiterose.ac.uk
Kinetic ResolutionA chiral catalyst preferentially reacts with one enantiomer of a racemic mixture.Chiral Phosphoric Acid (CPA), e.g., (R)-TRIP whiterose.ac.uk

Asymmetric Synthesis Approaches Towards Enantiopure 1-Phenylpyrrolidin-3-amine Dihydrochloride

Organocatalytic Methodologies for Diastereo- and Enantiocontrol

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, offering a complementary approach to traditional metal-catalyzed transformations. acs.org The use of small organic molecules as catalysts provides operational simplicity and low toxicity. acs.org

A notable organocatalytic strategy involves the enantioselective one-pot synthesis of various pyrrolidine core structures starting from glycine (B1666218) esters, demonstrating the versatility of this approach. acs.org Furthermore, organo-SOMO (Singly Occupied Molecular Orbital) catalysis has enabled the rapid construction of enantioenriched pyrrolidines from β-amino aldehydes and olefins through a formal [3+2] cycloaddition cascade. nih.gov This method allows for the formation of complex pyrrolidine products with high chemical efficiency and control over enantioselectivity. nih.gov The choice of substrate and catalyst antipode can be judiciously selected to yield various pyrrolidine isomers. nih.gov Cinchona alkaloid-based primary amines have also been successfully employed as organocatalysts in the asymmetric synthesis of substituted pyrrolidines, leading to high levels of enantioselection. nih.gov

The following table summarizes key findings in organocatalytic methodologies for pyrrolidine synthesis:

Catalyst TypeStarting MaterialsKey TransformationStereochemical Outcome
Proline-derived catalystsGlycine estersOne-pot multi-reaction sequenceHigh enantioselectivity
Imidazolidinone catalysts (MacMillan catalysts)β-amino aldehydes, olefinsSOMO-activated [3+2] cycloadditionHigh enantioselectivity and diastereoselectivity
Cinchona alkaloid-based primary aminesVariousAsymmetric cyclizationHigh enantioselectivity
Transition-Metal Catalyzed Asymmetric Transformations

Transition-metal catalysis provides a robust platform for the synthesis of complex molecules, including pyrrolidine derivatives. These methods often exhibit high efficiency and selectivity.

Iron dipyrrin (B1230570) complexes have been shown to catalyze the diastereoselective conversion of aliphatic azides into 2,5-disubstituted pyrrolidines. nih.gov Through a combination of experimental and theoretical studies, it was found that modifying the catalyst structure, such as using an iron phenoxide complex, could significantly enhance the diastereoselectivity, favoring the formation of syn products. nih.gov Another powerful method involves the iridium-catalyzed reductive azomethine ylide generation from tertiary amides and lactams, which then undergo cycloaddition reactions to afford pyrrolidines with good to excellent diastereoselectivity. nih.gov The steric demand of the substituent on the amide nitrogen was found to influence the degree of diastereocontrol. nih.gov

A summary of transition-metal catalyzed approaches is presented below:

Metal CatalystSubstratesReaction TypeKey Feature
Iron dipyrrin complexesAliphatic azidesC-H bond aminationHigh diastereoselectivity for syn products
Iridium complexesTertiary amides, lactamsReductive azomethine ylide generation and cycloadditionGood to excellent diastereoselectivity
Palladium complexesUnsaturated halides, alkenesHeck reactionFormation of substituted alkenes, applicable to pyrrolidine synthesis
Chemoenzymatic Approaches and Enzyme-Catalyzed Kinetic Resolution

Chemoenzymatic strategies combine the selectivity of enzymes with the versatility of chemical synthesis. A one-pot photoenzymatic synthesis has been developed for N-Boc-3-aminopyrrolidine, achieving high conversions and excellent enantiomeric excess. nih.gov This process integrates a photochemical oxyfunctionalization with a stereoselective enzymatic transamination. nih.gov The kinetic resolution of racemates, such as N-Boc-3-aminopyrrolidine, using amine transaminases or hydrolases has also been reported as an effective method for obtaining enantioenriched products. nih.gov

Stereoselective Synthesis Techniques and Diastereocontrol Strategies

Achieving high stereoselectivity is a central theme in the synthesis of functionalized pyrrolidines. mdpi.com Various strategies have been developed to control the relative and absolute stereochemistry of multiple chiral centers within the pyrrolidine ring.

One approach involves the diastereoselective synthesis of 2,5-disubstituted pyrrolidines from aliphatic azides catalyzed by iron complexes. nih.gov The diastereoselectivity of this C-H amination reaction can be tuned by modifying the catalyst structure. nih.gov Similarly, iridium-catalyzed [3+2] cycloaddition reactions of azomethine ylides generated from amides have demonstrated high levels of regio- and diastereocontrol, influenced by the nature of the dipolarophile. nih.gov The use of chiral auxiliaries in such cycloadditions can lead to the formation of diastereo- and enantiomerically pure pyrrolidines. nih.gov Furthermore, a five-step, protecting group-free synthesis of 2,3-cis substituted hydroxy-pyrrolidines has been reported, with key steps being a chemoselective reductive amination and a stereoselective formation of a cyclic carbamate. nih.gov

Chemo-, Regio-, and Stereoselective Functionalization of Phenylpyrrolidine Ring Systems

The functionalization of a pre-existing pyrrolidine ring is a common strategy for accessing diverse derivatives. mdpi.com A highly stereoselective route to functionalized pyrrolidines has been achieved through the metal-catalyzed diverted N-H insertion of diazocarbonyl compounds with β-aminoketone derivatives. nih.govbrynmawr.edu This reaction, promoted by catalysts such as rhodium(II) carboxylate dimers, proceeds via an initial metallocarbene N-H insertion that is diverted by an intermolecular aldol (B89426) reaction. nih.govbrynmawr.edu

Another approach involves the electrochemical α-acetoxy-β-chloro derivatization of pyrrolidines, which can then be subjected to substitution with a variety of nucleophiles, including alkyl, aryl, and allyl groups, allowing for diverse functionalization at the α-position. organic-chemistry.org

Mechanistic Elucidation of Formation Reactions

Understanding the mechanisms of the reactions used to synthesize pyrrolidines is crucial for optimizing existing methods and developing new ones.

Detailed Investigation of Specific Reaction Mechanisms (e.g., Nitro-Mannich, Michael Additions, Wittig, Heck Reactions)

Nitro-Mannich (Aza-Henry) Reaction: This reaction involves the addition of a nitroalkane to an imine, forming a β-nitroamine. nih.govwikipedia.org It is a powerful carbon-carbon bond-forming reaction that can create up to two new chiral centers. nih.gov The mechanism begins with the formation of an imine from an aldehyde and an amine. The nitroalkane is deprotonated to form a nitronate, which then adds to the imine. nih.gov This reaction can be part of a cascade sequence, such as a nitro-Mannich/lactamization cascade, to directly form pyrrolidinone derivatives with high diastereoselectivity. nih.gov

Michael Addition: The Michael reaction is a conjugate addition of a nucleophile (Michael donor) to an α,β-unsaturated carbonyl compound (Michael acceptor). wikipedia.org The mechanism involves the deprotonation of the donor to form a carbanion or enolate, which then attacks the β-carbon of the acceptor. wikipedia.orgmasterorganicchemistry.com This is followed by protonation to yield the final adduct. masterorganicchemistry.com This reaction is widely used for the formation of carbon-carbon bonds under mild conditions. wikipedia.org

Wittig Reaction: The Wittig reaction converts aldehydes and ketones into alkenes using a phosphonium (B103445) ylide (Wittig reagent). byjus.com The classical mechanism involves the initial nucleophilic addition of the ylide to the carbonyl group to form a betaine (B1666868) intermediate, which then cyclizes to an oxaphosphetane. lumenlearning.com This four-membered ring subsequently decomposes to yield the alkene and triphenylphosphine (B44618) oxide. lumenlearning.commasterorganicchemistry.com More recent studies suggest a concerted [2+2] cycloaddition mechanism under lithium-free conditions. wikipedia.org

Heck Reaction: The Heck reaction is a palladium-catalyzed coupling of an unsaturated halide with an alkene. wikipedia.org The catalytic cycle typically begins with the oxidative addition of the halide to a Pd(0) catalyst to form a Pd(II) complex. wikipedia.orgnumberanalytics.com The alkene then inserts into the Pd-C bond, followed by β-hydride elimination to form the substituted alkene product and regenerate the Pd(0) catalyst. wikipedia.orgnumberanalytics.com

A summary of the mechanistic steps for these key reactions is provided below:

ReactionStep 1Step 2Step 3Final Product
Nitro-Mannich Imine formationNucleophilic addition of nitronate to imineProtonationβ-nitroamine
Michael Addition Enolate/carbanion formation from donorConjugate addition to acceptorProtonation1,5-dicarbonyl compound or similar adduct
Wittig Reaction Ylide formationNucleophilic attack on carbonyl (forms oxaphosphetane)Decomposition of oxaphosphetaneAlkene and phosphine (B1218219) oxide
Heck Reaction Oxidative addition of halide to Pd(0)Alkene insertion into Pd-C bondβ-Hydride elimination and reductive eliminationSubstituted alkene

Characterization and Role of Transient Intermediates in Reaction Pathways

The elucidation of reaction mechanisms in the synthesis of pyrrolidine derivatives, including structures related to 1-phenylpyrrolidin-3-amine, heavily relies on the identification and characterization of transient intermediates. These short-lived species are pivotal in understanding the reaction pathway, stereochemical outcomes, and potential side reactions. Various spectroscopic and analytical techniques are employed to study these intermediates.

In the synthesis of pyrrolidine rings through methods like the Paal-Knorr synthesis or cycloaddition reactions, intermediates such as iminium ions, enamines, and metallated species are often proposed. acs.orgresearchgate.netrsc.org For instance, in the formation of spirocyclic pyrrolidines, the initial condensation of a secondary amino acid with isatin (B1672199) leads to the formation of a transient C-N bonded intermediate that can freely rotate. Subsequent intramolecular rearrangement and dehydration generate further intermediates that dictate the final stereochemistry of the product. nih.gov

Spectroscopic methods are indispensable for probing these fleeting species. For example, in the synthesis of N-acylhydrazone derivatives of pyrrolo[3,4-d]pyridazinone, the presence of characteristic absorption bands in Fourier-transform infrared (FT-IR) spectra, such as those for -NH- and -NH2 groups, and the appearance or disappearance of signals in nuclear magnetic resonance (NMR) spectra, confirm the formation of hydrazide intermediates. mdpi.com Specifically, the absence of a methyl ester signal and the emergence of new peaks corresponding to hydrazide protons in ¹H NMR spectra provide clear evidence of the intermediate's formation. mdpi.com

The table below summarizes key transient intermediates identified in various pyrrolidine syntheses and the methods used for their characterization.

Intermediate TypeSynthetic ContextCharacterization Method(s)Reference(s)
C-N bonded condensation productSpirocyclic pyrrolidine synthesisInferred from reaction mechanism nih.gov
Hydrazide derivativeN-acylhydrazone substituted pyrrolidinone synthesisFT-IR, ¹H NMR mdpi.com
Copper(II)-fluoride complexCopper-catalyzed C-H amination for pyrrolidine synthesisMass Spectrometry, X-ray Crystallography nih.gov
Enamine intermediatePyrimido[1,2-b]indazole synthesis from 1H-indazol-3-amineInferred from trapping experiments researchgate.netrsc.org

Understanding the nature and reactivity of these transient intermediates is fundamental for controlling the reaction outcome and optimizing the synthesis of complex molecules like this compound.

Theoretical Studies on Reaction Transition States and Energetic Profiles (e.g., Density Functional Theory applications)

Theoretical and computational studies, particularly those employing Density Functional Theory (DFT), provide invaluable insights into the reaction mechanisms, transition states, and energetic landscapes of synthetic pathways leading to pyrrolidine-containing compounds. These studies complement experimental findings by offering a molecular-level understanding of the reaction dynamics that are often difficult to observe directly.

In the context of synthesizing pyrrolidine and related heterocyclic structures, DFT calculations are frequently used to:

Elucidate Reaction Mechanisms: By mapping the potential energy surface, DFT can help identify the most favorable reaction pathway among several possibilities. For instance, in copper-catalyzed intramolecular C-H amination reactions to form pyrrolidines, DFT calculations have been used to compare different proposed mechanistic cycles, such as those involving Cu(I)/Cu(II) or Cu(I)/Cu(III) redox couples. nih.gov

Characterize Transition States: DFT allows for the calculation of the geometry and energy of transition states, which are the highest energy points along the reaction coordinate. This information is crucial for understanding the factors that control the reaction rate and selectivity.

Predict Stereochemical Outcomes: By comparing the activation energies of different stereoisomeric transition states, it is possible to predict which diastereomer or enantiomer will be the major product. This is particularly relevant for the synthesis of substituted pyrrolidines where new stereocenters are formed.

Analyze the Role of Catalysts and Ligands: Computational studies can model the interaction of reactants with a catalyst and its surrounding ligands. For example, in the aforementioned copper-catalyzed amination, DFT studies have helped to understand how different tris(pyrazolyl)borate ligands influence the catalytic activity by affecting the ease of the Cu(I) to Cu(II) oxidation step. nih.gov

Interpret Spectroscopic Data: Theoretical calculations can predict spectroscopic properties (e.g., NMR chemical shifts, vibrational frequencies) for proposed intermediates and transition states, which can then be compared with experimental data to support their existence. nih.gov

A significant application of DFT is in comparing the feasibility of different reaction pathways. For example, in the synthesis of pyrrolidines using N-haloamide precursors, DFT calculations have shown that the use of N-fluoro amides is generally preferred over N-chloro amides due to more favorable, lower-energy reaction pathways. nih.gov

The table below provides examples of how theoretical studies have been applied to understand reactions relevant to pyrrolidine synthesis.

Area of StudyComputational MethodKey FindingsReference(s)
Mechanism of Cu-catalyzed C-H aminationDFTN-fluoro amides lead to more favorable reaction pathways than N-chloro amides. Ligand substituents affect the Cu(I)/Cu(II) oxidation potential. nih.gov
Structure-Property CorrelationAb initio and DFTSupported experimental spectroscopic data (IR, UV, NMR) and elucidated the electronic structure of isochroman-1-one (B1199216) derivatives containing a pyrrolidine moiety. nih.gov

These theoretical investigations are not merely academic exercises; they provide predictive power that can guide the design of more efficient and selective synthetic routes for complex molecules like this compound. By understanding the energetic profiles and the structures of key transition states, chemists can make more informed decisions about reaction conditions, catalyst choice, and substrate design.

Process Optimization and Scalability Studies in the Synthesis of this compound

The successful transition of a synthetic route from a laboratory-scale procedure to a large-scale industrial process requires rigorous process optimization and scalability studies. The primary goals are to enhance reaction yield and purity, improve atom economy, ensure operational safety, and minimize environmental impact, all while maintaining economic viability.

Optimization of Reaction Conditions for Enhanced Yield, Purity, and Atom Economy

The optimization of reaction conditions is a multi-parameter endeavor that involves systematically varying factors such as temperature, pressure, reaction time, catalyst loading, and solvent choice to achieve the desired outcome. For the synthesis of pyrrolidine derivatives, several key aspects are often targeted for optimization.

Catalyst and Reagent Screening: The choice of catalyst and reagents is paramount. In many modern synthetic methods for constructing the pyrrolidine ring, such as those involving cycloadditions or C-H amination, a range of catalysts and reagents are screened to identify the most effective combination. For instance, in the synthesis of spiro-pyrrolidines, different catalysts can lead to varying yields and diastereoselectivities. nih.gov

Solvent Effects: The solvent can significantly influence reaction rates and selectivity. The optimization process often involves testing a panel of solvents with different polarities and coordinating abilities.

Temperature and Reaction Time: These two parameters are often interdependent. Higher temperatures can lead to faster reaction rates but may also promote the formation of side products, thus reducing purity. A careful balance must be struck, and this is typically achieved through kinetic studies.

Concentration and Stoichiometry: The concentration of reactants and the stoichiometry of reagents can impact reaction kinetics and the formation of byproducts. Optimizing these factors is crucial for maximizing yield and minimizing waste.

Purification Methods: The development of efficient purification protocols, such as crystallization or chromatography, is essential for obtaining the final product with high purity. mdpi.com Recrystallization from a suitable solvent system is often the preferred method for large-scale production due to its cost-effectiveness and scalability.

The following table summarizes typical parameters that are optimized in the synthesis of complex heterocyclic compounds.

ParameterObjective(s)Example from Pyrrolidine SynthesisReference(s)
CatalystMaximize yield and selectivityScreening of different metal catalysts for cycloaddition reactions. nih.gov
SolventImprove reaction rate and solubilityTesting various solvents for crystallization to improve purity. mdpi.com
TemperatureBalance reaction rate and side product formationOptimizing temperature to favor the desired product in a multi-step synthesis. researchgate.net
Reaction TimeEnsure complete conversion without product degradationMonitoring reaction progress to determine the optimal time for quenching. mdpi.com

Considerations for Large-Scale Synthesis and Industrial Implementation

Scaling up a chemical synthesis from the gram-scale to the kilogram- or ton-scale introduces a new set of challenges that must be addressed.

Heat Transfer: Exothermic or endothermic reactions that are easily managed in small-scale laboratory flasks can pose significant safety risks on a large scale if heat transfer is not adequately controlled. The choice of reactor design and cooling/heating systems is critical.

Mass Transfer: In heterogeneous reactions, such as those involving a solid-supported catalyst, ensuring efficient mixing and mass transfer between phases becomes more challenging in large reactors.

Safety and Environmental Concerns: A thorough risk assessment must be conducted to identify potential hazards associated with the reagents, intermediates, and products. The environmental impact of the process, including solvent usage and waste generation, must be minimized. The principles of green chemistry are increasingly important in industrial synthesis.

Cost of Goods (CoG): The economic viability of a process is a major driver in industrial settings. The cost of raw materials, energy consumption, and waste disposal all contribute to the CoG. Process optimization aims to reduce these costs wherever possible.

Regulatory Compliance: Large-scale chemical manufacturing is subject to strict regulatory oversight. All aspects of the process, from raw material sourcing to final product specifications, must comply with relevant regulations.

Parallel Synthesis and Combinatorial Chemistry Approaches for Analog Libraries

Parallel synthesis and combinatorial chemistry are powerful tools for rapidly generating libraries of related compounds, or analogs, based on a common scaffold. In the context of 1-phenylpyrrolidin-3-amine, these techniques would be invaluable for exploring the structure-activity relationships (SAR) of this class of compounds in medicinal chemistry programs.

The general strategy involves:

Developing a Robust Core Synthesis: A reliable and high-yielding synthetic route to the 1-phenylpyrrolidin-3-amine core structure is first established. This route must be amenable to the introduction of diverse chemical functionalities.

Use of Building Blocks: A variety of building blocks are then used to introduce diversity at specific points on the molecular scaffold. For example, a library of analogs could be generated by using different substituted anilines in the initial step of the synthesis to vary the substitution pattern on the phenyl ring.

Automated or Semi-Automated Synthesis: Parallel synthesis is often carried out using automated or semi-automated platforms that allow for the simultaneous execution of many reactions in a multi-well plate format. This dramatically increases the throughput of compound synthesis.

Purification and Characterization: High-throughput purification methods, such as mass-directed preparative HPLC, are often employed to isolate the desired products from the reaction mixtures. The identity and purity of the library members are then confirmed using analytical techniques like LC-MS.

By generating a library of analogs around the 1-phenylpyrrolidin-3-amine core, researchers can systematically investigate how changes in chemical structure affect the biological activity of the compounds. This information is crucial for identifying lead compounds with improved potency, selectivity, and pharmacokinetic properties.

Advanced Spectroscopic and Structural Characterization of 1 Phenylpyrrolidin 3 Amine Dihydrochloride

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the structure of organic molecules in solution. For 1-Phenylpyrrolidin-3-amine (B101601) dihydrochloride (B599025), a comprehensive suite of NMR experiments, including ¹H NMR, ¹³C NMR, and various two-dimensional techniques, would be employed to unambiguously assign all proton and carbon signals and confirm the connectivity of the atoms.

Please note: As experimental spectroscopic data for 1-Phenylpyrrolidin-3-amine dihydrochloride is not widely available in peer-reviewed literature, the following sections are based on predicted data and established principles of NMR spectroscopy. The chemical shifts for the dihydrochloride salt in an aqueous solvent are expected to be further downfield than the predicted values for the free base in a non-polar solvent due to the electron-withdrawing effects of the protonated amine groups.

A high-resolution ¹H NMR spectrum provides detailed information about the chemical environment, number, and connectivity of protons in a molecule. In the dihydrochloride salt, both the tertiary amine of the pyrrolidine (B122466) ring and the primary amino group at the 3-position are protonated, leading to significant deshielding of adjacent protons.

The spectrum is expected to show distinct signals for the aromatic protons of the phenyl group and the aliphatic protons of the pyrrolidine ring. The phenyl group protons typically appear as multiplets in the aromatic region (~7.0-8.0 ppm). The protons on the pyrrolidine ring would be found in the aliphatic region, with those closer to the electron-withdrawing nitrogen atoms shifted further downfield. The methine proton at C3 (H-3) and the methylene (B1212753) protons at C2 and C5, being adjacent to nitrogen atoms, are expected to be the most deshielded of the aliphatic protons.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for 1-Phenylpyrrolidin-3-amine. (Prediction based on the free base structure; shifts for the dihydrochloride salt will be further downfield.)

Proton AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity
Phenyl H (ortho, H-2', H-6')~6.6Doublet
Phenyl H (meta, H-3', H-5')~7.2Triplet
Phenyl H (para, H-4')~6.7Triplet
Pyrrolidine H-3~3.8Multiplet
Pyrrolidine H-2~3.5Multiplet
Pyrrolidine H-5~3.3Multiplet
Pyrrolidine H-4~2.2 / ~1.9Multiplet
-NH₂Variable, broadSinglet

The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and provides information about their chemical environment. The spectrum of this compound would show ten distinct signals, corresponding to the ten carbon atoms in the molecule.

The carbons of the phenyl ring would resonate in the aromatic region (~110-150 ppm), while the pyrrolidine ring carbons would appear in the aliphatic region (~30-60 ppm). The ipso-carbon of the phenyl ring (C-1'), attached to the nitrogen, is expected at the most downfield position among the aromatic carbons. Within the pyrrolidine ring, the carbons directly bonded to nitrogen (C2, C5, and C3) would be more deshielded than the C4 carbon.

Table 2: Predicted ¹³C NMR Chemical Shifts for 1-Phenylpyrrolidin-3-amine. (Prediction based on the free base structure; shifts for the dihydrochloride salt will be further downfield.)

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
Phenyl C-1'~147
Phenyl C-2'/C-6'~116
Phenyl C-3'/C-5'~129
Phenyl C-4'~119
Pyrrolidine C-2~54
Pyrrolidine C-5~48
Pyrrolidine C-3~50
Pyrrolidine C-4~35

To confirm the assignments from one-dimensional NMR and fully elucidate the structure, a series of 2D NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings through two or three bonds. youtube.com For 1-Phenylpyrrolidin-3-amine, COSY would show correlations between adjacent protons, confirming the connectivity within the pyrrolidine ring (e.g., H-2 with H-3, H-3 with H-4, and H-4 with H-5) and within the phenyl ring (e.g., ortho-H with meta-H).

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons to the carbons they are directly attached to. youtube.com It provides unambiguous one-bond ¹H-¹³C correlations, allowing for the definitive assignment of each proton signal to its corresponding carbon signal (e.g., linking the proton at ~3.8 ppm to the carbon at ~50 ppm, confirming their assignment as H-3 and C-3, respectively).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons over two to three bonds. youtube.com This is crucial for establishing connectivity across quaternary carbons and heteroatoms. For instance, correlations would be expected from the ortho-protons of the phenyl ring to the C2 and C5 carbons of the pyrrolidine ring, confirming the N-phenyl linkage.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique shows correlations between protons that are close in space, regardless of whether they are connected through bonds. It is particularly useful for determining stereochemistry. For this molecule, NOESY could show spatial proximity between the ortho-protons of the phenyl ring and the H-2/H-5 protons on the pyrrolidine ring.

Mass Spectrometry (MS) Based Characterization

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) measures the mass of a molecule with very high accuracy (typically to within 5 ppm). This precision allows for the determination of the exact elemental formula. For 1-Phenylpyrrolidin-3-amine, which has a chemical formula of C₁₀H₁₄N₂, the free base would be observed in positive ion mode as the protonated molecule, [M+H]⁺, with the formula C₁₀H₁₅N₂⁺. The theoretical exact mass of this ion can be calculated with high precision.

Table 3: High-Resolution Mass Spectrometry Data for 1-Phenylpyrrolidin-3-amine.

IonElemental FormulaCalculated m/z
[M+H]⁺C₁₀H₁₅N₂⁺163.1235

An experimental HRMS measurement matching this calculated value would unequivocally confirm the elemental composition of the compound.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a hybrid technique that separates components of a mixture using liquid chromatography and then detects them using a mass spectrometer. It is an essential tool for both confirming the identity of a compound and assessing its purity.

For this compound, an LC-MS method would be developed to separate the target compound from any potential impurities, such as starting materials, byproducts, or degradation products. The mobile phase conditions, particularly pH, are critical for the analysis of amines to ensure good peak shape and retention on the column. waters.com The mass spectrometer would be set to monitor for the mass-to-charge ratio of the protonated molecule (m/z = 163.1). The presence of a single major peak in the chromatogram at the expected retention time with the correct mass-to-charge ratio would confirm the identity and high purity of the sample. The area of the main peak relative to the total area of all detected peaks provides a quantitative measure of purity.

Vibrational Spectroscopy

Vibrational spectroscopy is a critical tool for the identification of functional groups within a molecule. Through techniques like Fourier-Transform Infrared (FT-IR) Spectroscopy, the characteristic vibrations of molecular bonds can be observed, providing a fingerprint of the compound's structure.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Characteristic Functional Group Identification

The FT-IR spectrum of this compound is expected to exhibit a series of absorption bands that are characteristic of its constituent functional groups. Due to the absence of a publicly available spectrum for this specific dihydrochloride salt, the analysis is based on the known spectral regions for its key structural components: the phenyl group, the pyrrolidine ring, and the amine group, as well as the effects of protonation.

The N-phenyl group would likely show aromatic C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching absorptions within the 1600-1450 cm⁻¹ region. The pyrrolidine ring's C-H stretching vibrations are anticipated in the 2950-2850 cm⁻¹ range. A significant feature for the dihydrochloride salt would be the broad and strong absorption in the 3000-2500 cm⁻¹ region, corresponding to the N-H stretching of the ammonium (B1175870) hydrochloride groups (both the tertiary amine in the ring and the primary amine at the 3-position). The N-H bending vibrations are expected around 1600-1500 cm⁻¹.

Functional Group Expected Absorption Range (cm⁻¹) Vibrational Mode
Aromatic C-H3100-3000Stretching
Aliphatic C-H (Pyrrolidine)2950-2850Stretching
N⁺-H (Ammonium salt)3000-2500Stretching (broad)
C=C (Aromatic)1600-1450Stretching
N⁺-H (Ammonium salt)1600-1500Bending
C-N1350-1000Stretching

X-ray Crystallography and Solid-State Structure Analysis

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms within a crystal, offering unambiguous determination of stereochemistry and insights into intermolecular interactions that govern the crystal packing.

Determination of Absolute and Relative Stereochemistry in the Crystalline State

For a chiral molecule like 1-Phenylpyrrolidin-3-amine, determining the absolute configuration of its stereocenters is crucial. X-ray crystallography of a single crystal of an enantiomerically pure salt, such as (S)-1-Phenylpyrrolidin-3-amine dihydrochloride, can unambiguously establish its absolute stereochemistry. This is typically achieved through the analysis of anomalous dispersion effects, often quantified by the Flack parameter. A Flack parameter close to zero for a known enantiomer confirms the assigned absolute configuration. In the absence of a known stereocenter, co-crystallization with a chiral auxiliary of known absolute configuration can be employed to determine the stereochemistry of the target molecule.

The relative stereochemistry between the chiral center at the 3-position of the pyrrolidine ring and any other potential stereocenters would also be clearly defined by the relative positions of the atoms in the crystal lattice.

Analysis of Crystal Packing, Intermolecular Interactions, and Hydrogen Bonding Networks

The crystal structure of this compound would be significantly influenced by a network of intermolecular interactions. As a dihydrochloride salt, strong hydrogen bonds are expected between the protonated amine groups (N⁺-H) and the chloride anions (Cl⁻). Specifically, both the primary amine at the 3-position and the tertiary amine within the pyrrolidine ring will act as hydrogen bond donors.

Interaction Type Donor Acceptor Typical Distance Range (Å)
Hydrogen BondN⁺-HCl⁻2.9 - 3.2
Hydrogen BondC-HCl⁻3.2 - 3.8
π-π StackingPhenyl RingPhenyl Ring3.3 - 3.8 (centroid-centroid)

Chromatographic Analysis for Purity and Stereoisomer Discrimination

Chromatographic methods are essential for assessing the purity of this compound and for quantifying the relative amounts of its stereoisomers.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric and Diastereomeric Excess Determination

Chiral High-Performance Liquid Chromatography (HPLC) is the premier technique for separating enantiomers and determining the enantiomeric excess (ee) of a chiral compound. For a primary amine like 1-Phenylpyrrolidin-3-amine, direct separation on a chiral stationary phase (CSP) is often challenging due to its lack of a strong chromophore for UV detection. Therefore, a common strategy involves pre-column derivatization with a chiral derivatizing agent or an achiral agent that introduces a chromophore.

A validated method for a similar compound, piperidin-3-amine, involves derivatization with para-toluenesulfonyl chloride (PTSC) to introduce a UV-active group nih.gov. The resulting sulfonamides can then be separated on a polysaccharide-based CSP, such as Chiralpak AD-H, using a polar organic mobile phase nih.gov. Another approach for chiral amines is derivatization with reagents like Marfey's reagent, which creates diastereomers that can be separated on a standard reversed-phase column nih.gov.

For the direct separation of underivatized aminopyrrolidine derivatives, polysaccharide-based CSPs like Chiralpak IA or Chiralcel OD-H are often effective, particularly in polar organic or normal phase modes yakhak.org. The choice of mobile phase, typically a mixture of an alkane (like hexane (B92381) or heptane) with an alcohol (like isopropanol (B130326) or ethanol) and a small amount of an amine modifier (like diethylamine), is critical for achieving optimal separation.

Parameter Typical Conditions for Chiral Amine Separation
Chiral Stationary Phase Polysaccharide-based (e.g., Chiralpak® AD-H, Chiralcel® OD-H)
Mobile Phase Hexane/Isopropanol/Diethylamine or Ethanol/Diethylamine
Detection UV (often requires derivatization) or Mass Spectrometry
Derivatizing Agent (optional) p-Toluenesulfonyl chloride, Marfey's reagent, etc.

Thin Layer Chromatography (TLC) for Reaction Monitoring and Preliminary Purity Assessment

Thin Layer Chromatography (TLC) is a rapid, versatile, and cost-effective chromatographic technique extensively utilized for the qualitative analysis of organic compounds. In the context of the synthesis and purification of this compound, TLC serves as an indispensable tool for real-time reaction monitoring and for conducting a preliminary assessment of the product's purity.

The separation on a TLC plate is governed by the differential partitioning of the analyte between the stationary phase, a thin layer of adsorbent material, and the mobile phase, a solvent or solvent mixture that moves up the plate via capillary action. For a compound like this compound, which possesses both a polar primary amine group and a tertiary amine within a pyrrolidine ring, as well as a non-polar phenyl group, its interaction with the stationary and mobile phases determines its retention factor (Rƒ). The Rƒ value is a critical parameter, defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front.

Reaction Monitoring

During the synthesis of this compound, TLC allows for the tracking of the consumption of starting materials and the formation of the product. By spotting the reaction mixture alongside the starting materials on a TLC plate at various time intervals, a chemist can visually assess the progress of the reaction. The disappearance of the starting material spots and the appearance of a new spot corresponding to the product indicate the reaction's progression towards completion. For instance, if the synthesis involves the reduction of a corresponding ketone precursor, the more polar amine product will typically exhibit a different Rƒ value than the less polar ketone starting material.

Preliminary Purity Assessment

Following synthesis and purification, TLC provides a swift method for evaluating the purity of this compound. A pure compound should ideally appear as a single, well-defined spot on the TLC plate. The presence of multiple spots suggests the existence of impurities, which could be unreacted starting materials, by-products, or degradation products. It is important to note that while TLC is an excellent qualitative tool, it may not be sufficient for definitive purity determination, which often requires more sensitive techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

Stationary and Mobile Phase Selection

The choice of the stationary and mobile phases is crucial for achieving effective separation. Given the basic nature of the amine functional groups in this compound, standard silica (B1680970) gel (SiO₂) is a common choice for the stationary phase. However, the strong interaction between the basic amine and the acidic silanol (B1196071) groups on the silica surface can lead to significant tailing of the spots. To mitigate this, a small amount of a basic modifier, such as triethylamine (B128534) or ammonia (B1221849), is often added to the mobile phase. 182.160.97 Alternatively, alumina (B75360) (Al₂O₃) plates can be used as the stationary phase for the separation of basic compounds. interchim.com

The mobile phase, or eluent, is selected based on the polarity of the compound. A common mobile phase for compounds of intermediate polarity like this compound is a mixture of a less polar solvent (e.g., ethyl acetate, dichloromethane) and a more polar solvent (e.g., methanol, ethanol). The ratio of these solvents can be adjusted to achieve an optimal Rƒ value, typically between 0.2 and 0.8 for good separation and visualization. libretexts.org

Visualization Techniques

Since this compound is a colorless compound, visualization methods are necessary to locate the spots on the TLC plate after development. Several techniques can be employed:

Ultraviolet (UV) Light: The presence of the phenyl group allows for visualization under a UV lamp (typically at 254 nm), where the compound will appear as a dark spot against the fluorescent background of the TLC plate. libretexts.org This is a non-destructive method.

Iodine Vapor: Exposing the developed TLC plate to iodine vapor in a sealed chamber is a general, non-destructive method that can visualize many organic compounds, which will appear as brown spots. libretexts.org

Ninhydrin (B49086) Stain: As this compound contains a primary amine group, ninhydrin is a highly effective and specific visualizing agent. libretexts.org Upon heating, the plate sprayed with a ninhydrin solution will reveal the amine-containing spots, typically as a purple or pink color. cymitquimica.com

Potassium Permanganate Stain: This stain is a general oxidizing agent that reacts with many organic compounds, including amines, to produce yellow-brown spots against a purple background. fiu.edu

The following table outlines a hypothetical, yet representative, set of TLC conditions for the analysis of this compound.

ParameterDescription
Stationary Phase Silica gel 60 F₂₅₄
Mobile Phase Dichloromethane:Methanol:Triethylamine (90:9:1, v/v/v)
Application 1-2 µL of a dilute solution of the compound in methanol
Development In a saturated TLC chamber until the solvent front is ~1 cm from the top of the plate
Visualization 1. UV light (254 nm) 2. Ninhydrin stain followed by gentle heating
Expected Rƒ ~0.3 - 0.5 (This is an estimated value and can vary based on exact conditions)

Stereochemical Principles and Control in 1 Phenylpyrrolidin 3 Amine Dihydrochloride Synthesis

Fundamental Concepts of Chirality and Stereoisomerism in Pyrrolidine (B122466) Derivatives

Chirality is a geometric property of a molecule that is non-superimposable on its mirror image. nih.gov In the context of drug discovery and materials science, controlling chirality is paramount, as different stereoisomers of a compound can exhibit distinct pharmacological and physical profiles. nih.govnih.gov

1-Phenylpyrrolidin-3-amine (B101601) possesses a single stereogenic center at the C3 position of the pyrrolidine ring, the carbon atom to which the amine group is attached. Due to this chiral center, the molecule can exist as a pair of non-superimposable mirror images known as enantiomers:

(R)-1-Phenylpyrrolidin-3-amine

(S)-1-Phenylpyrrolidin-3-amine

These enantiomers have identical physical properties (e.g., melting point, boiling point, solubility) but differ in their interaction with plane-polarized light (rotating it in opposite directions) and their binding affinity to other chiral molecules, such as biological receptors. nih.gov The dihydrochloride (B599025) salt form does not alter the inherent chirality of the parent molecule. A mixture containing equal amounts of both enantiomers is called a racemic mixture.

If an additional substituent were introduced to the pyrrolidine ring at a different position (e.g., C4 or C5), it could create a second stereocenter. This would give rise to diastereomers. Unlike enantiomers, diastereomers are stereoisomers that are not mirror images of each other and have different physical properties, which can allow for their separation by techniques like chromatography or crystallization. The synthesis of polysubstituted pyrrolidines with multiple stereocenters presents a significant synthetic challenge, requiring methods that can control both relative (diastereo-) and absolute (enantio-) stereochemistry. nih.gov

The five-membered pyrrolidine ring is not planar. It adopts puckered conformations to relieve angular and torsional strain. nih.govfigshare.com The ring is flexible and undergoes a continuous, low-energy interconversion between various puckered forms through a motion known as pseudorotation. researchgate.netnih.gov

The primary conformations are the "envelope" (where four atoms are coplanar and the fifth is out of the plane) and the "twist" (or "half-chair," where two adjacent atoms are displaced on opposite sides of a plane formed by the other three). nih.gov For proline, a related pyrrolidine derivative, these are often described as Cγ-exo and Cγ-endo puckers, referring to the position of the C4 atom relative to the carboxyl group. nih.govaalto.fi

Methodologies for Enantioselective Synthesis

Achieving an enantiomerically pure form of 1-Phenylpyrrolidin-3-amine requires asymmetric synthesis, a set of techniques designed to produce one enantiomer in excess over the other. Key strategies include the use of chiral auxiliaries, chiral catalysts (metal-based or organic), and chiral pool synthesis. nih.gov

A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a substrate to direct a stereoselective reaction. After the desired stereocenter has been created, the auxiliary is removed.

A pertinent example is the use of Oppolzer's chiral sultam in an asymmetric 1,3-dipolar cycloaddition to create a syn-substituted pyrrolidine core. acs.org In this approach, a chiral sultam is attached to an achiral dipolarophile. The bulky sultam then shields one face of the molecule, forcing the incoming dipole to add to the opposite face. This process creates the desired diastereomer with high selectivity. Subsequent removal of the chiral auxiliary yields the enantiomerically enriched pyrrolidine product. acs.org Similarly, other auxiliaries derived from chiral amines have been used to control alkylation and aldol (B89426) reactions in the synthesis of pyrrolidine structures. researchgate.net

Table 1: Example of Chiral Auxiliary in Pyrrolidine Synthesis

Reaction TypeChiral AuxiliaryKey TransformationStereoselectivityReference
1,3-Dipolar CycloadditionOppolzer's CamphorsultamDiastereoselective formation of a 3,4-substituted pyrrolidine.er up to 98:2 acs.org
Alkylation(S)-(-)-2-(pyrrolidin-2-yl)propan-2-ol derivativeAsymmetric benzylation of a propionylated auxiliary.up to 84% de researchgate.net

Asymmetric catalysis is a powerful tool where a small amount of a chiral catalyst generates a large quantity of an enantiomerically enriched product. This field is broadly divided into metal catalysis and organocatalysis.

Chiral Ligands in Metal Catalysis: In this approach, a chiral organic molecule (the ligand) coordinates to a metal center to form a chiral catalyst complex. This complex then orchestrates the reaction, creating a chiral environment that favors the formation of one enantiomer of the product. Various metal/ligand systems have been developed for the synthesis of chiral pyrrolidines. nih.govorganic-chemistry.org For example, copper(I) complexes with chiral P,N-ligands have been used to catalyze asymmetric [3+2] cycloadditions, yielding highly substituted pyrrolidines with excellent regio- and enantioselectivity. acs.org Other successful systems involve rhodium, iridium, and gold catalysts paired with chiral phosphine (B1218219) or diamine ligands. organic-chemistry.orgresearchgate.netnih.gov

Organocatalysis: Organocatalysis utilizes small, chiral organic molecules as catalysts, avoiding the need for metals. mdpi.commdpi.com Pyrrolidine-based organocatalysts, particularly those derived from the amino acid proline, are among the most successful and widely used. nih.gov Catalysts like diarylprolinol silyl (B83357) ethers can activate aldehydes and ketones by forming chiral enamine or iminium ion intermediates. researchgate.netbeilstein-journals.org These intermediates then undergo highly stereoselective reactions, such as Michael additions or α-aminations, which can be key steps in forming the 3-aminopyrrolidine (B1265635) scaffold. beilstein-journals.orgfigshare.comresearchgate.net The catalyst's structure, including the substituents on the pyrrolidine ring and the diaryl groups, is finely tuned to maximize reactivity and selectivity. mdpi.commdpi.com

Table 2: Selected Asymmetric Catalytic Methods for Pyrrolidine Synthesis

Catalysis TypeCatalyst/Ligand SystemReactionSelectivityReference
Metal CatalysisCu(I) / Chiral P,N-Ligand[3+2] Cycloadditionup to >99% ee acs.org
Metal CatalysisRh(I) / Chiral Diene LigandArylation of N-tosylaldiminesHigh ee organic-chemistry.org
OrganocatalysisDiarylprolinol Silyl EtherMichael Additionup to 85% ee beilstein-journals.org
OrganocatalysisProline-catalyzedα-Amination / Reductive AminationGood ee figshare.comresearchgate.net

The chiral pool refers to the collection of abundant, inexpensive, and enantiomerically pure compounds provided by nature, such as amino acids, sugars, and terpenes. wikipedia.orgmdpi.com Chiral pool synthesis utilizes these molecules as starting materials, leveraging their pre-existing stereocenters to build more complex chiral targets. mdpi.comresearchgate.net This strategy is highly effective for synthesizing pyrrolidine derivatives. nih.gov

For the synthesis of 1-Phenylpyrrolidin-3-amine, natural amino acids are ideal starting points. For example:

(S)- or (R)-Aspartic Acid: These amino acids can be converted into 3-aminopyrrolidine derivatives. A published route for analogous compounds involves the cyclization and modification of aspartic acid to form the pyrrolidinone ring, followed by further functional group manipulations to arrive at the target structure. nih.gov

(S)-Proline and (2S, 4R)-4-Hydroxyproline: Proline already contains the pyrrolidine ring. nih.gov Hydroxyproline, available in high enantiopurity, offers a convenient handle (the hydroxyl group) at the C4 position. This group can be chemically transformed or removed to access a variety of substituted pyrrolidines, including 3-amino derivatives, while retaining the original stereochemistry of the starting material. zendy.io

This approach is attractive because it often involves well-established chemical transformations and transfers the chirality from a cheap natural source to a high-value synthetic target. mdpi.com

Strategies for Diastereoselective Control in Pyrrolidine Ring Construction

The stereochemical outcome of the synthesis of 1-Phenylpyrrolidin-3-amine dihydrochloride is critically dependent on the methods employed for the construction of the pyrrolidine ring. The relative and absolute stereochemistry of the substituents on the pyrrolidine core can be controlled through various diastereoselective strategies. These strategies can be broadly categorized into substrate-controlled and reagent-controlled methods.

Substrate-Controlled Diastereoselection in Cyclization and Addition Reactions

In substrate-controlled diastereoselection, the stereochemical information is embedded within the starting material, and this inherent chirality directs the stereochemical outcome of the reaction. This approach is frequently employed in the synthesis of pyrrolidine derivatives, where the stereocenters of the starting material guide the formation of new stereocenters during cyclization or addition reactions.

One common strategy involves the use of chiral pool starting materials, such as α-amino acids, which are readily available in enantiomerically pure forms. researchgate.net For instance, the synthesis of pyrrolidine derivatives can be initiated from L-proline or other amino acids, where the existing stereocenter dictates the stereochemistry of the newly formed ring. researchgate.net In a related example, the synthesis of kainoid, a natural product containing a pyrrolidine ring, utilized a chiral amino acid derivative to control the stereochemistry during a key cyclization step. mdpi.com The inherent chirality of the starting material favored the formation of the desired 2,3-trans stereoisomer. mdpi.com

Another approach involves intramolecular reactions where the stereochemistry of a substituent on the acyclic precursor influences the facial selectivity of the ring closure. For example, in the synthesis of tetrahydropyrrolodiazepinediones, the stereochemistry of the amino acid-coupled homoallylic amino ester starting material, in conjunction with the reaction conditions, determined the diastereomeric outcome of a tandem isomerization/cyclization sequence. nih.gov This highlights how the interplay between substrate stereochemistry and reaction parameters can be manipulated to favor a specific diastereomer.

The table below summarizes examples of substrate-controlled diastereoselective synthesis of pyrrolidine derivatives, illustrating the influence of the starting material's chirality on the final product's stereochemistry.

Starting MaterialReaction TypeKey TransformationDiastereomeric Ratio (d.r.)Reference
L-amino acid-derived homoallylic amino esterIsomerization/Tandem CyclizationBase-mediated intramolecular aza-Michael/lactamizationTunable based on conditions nih.gov
Tryptophan-derived precursorPictet-Spengler CyclizationDiastereoselective cyclization to form a pyrroloindoline skeleton2:1 mdpi.com
N-Cbz-L-tyrosineOxidative Dearomatization/Conjugate AdditionIntramolecular conjugate addition to form a substituted pyrrolidineExclusive formation of one diastereomer mdpi.com

Note: The data presented is for analogous pyrrolidine syntheses and serves to illustrate the principles of substrate-controlled diastereoselection.

Reagent-Controlled Diastereoselection through Chiral Reagent Design

A prominent example is the use of chiral auxiliaries, which are temporarily incorporated into the substrate to direct the stereochemical course of a reaction and are subsequently removed. The N-tert-butanesulfinyl group is a well-established chiral auxiliary in the synthesis of chiral amines and has been successfully employed in the diastereoselective synthesis of densely substituted pyrrolidines. acs.org In a [3+2] cycloaddition reaction between a chiral N-tert-butanesulfinylazadiene and an azomethine ylide, the (S)-configuration of the sulfinyl group directed the formation of the (2S,3R,4S,5R) absolute configuration in the resulting pyrrolidine with high diastereoselectivity. acs.org

Chiral catalysts are also instrumental in achieving high levels of diastereoselection. For instance, copper(I)-catalyzed asymmetric 1,3-dipolar cycloadditions of azomethine ylides with β-phthaliminoacrylate esters have been shown to produce pyrrolidine β-amino acid derivatives with excellent diastereo- and enantioselectivities (dr >20:1). The use of a chiral ligand in conjunction with the copper catalyst is crucial for this high level of stereocontrol.

The following table provides examples of reagent-controlled diastereoselective syntheses of pyrrolidines, showcasing the effectiveness of chiral reagents in directing stereochemistry.

Reaction TypeChiral Reagent/CatalystKey TransformationDiastereomeric Ratio (d.r.)Reference
[3+2] Cycloaddition(S)-N-tert-butanesulfinyl auxiliaryReaction of N-tert-butanesulfinylazadiene with azomethine ylideHigh acs.org
Nitro-Mannich Reaction/Ring ClosureKinetic or Thermodynamic ProtonationFormation of 2-phenyl-6-alkyl-3-aminopiperidines (related six-membered rings)Method-dependent nih.gov
Asymmetric 1,3-Dipolar CycloadditionCopper(I) with chiral ligandReaction of azomethine ylides with β-phthaliminoacrylate esters>20:1

Note: The data presented is for analogous pyrrolidine and related heterocycle syntheses and serves to illustrate the principles of reagent-controlled diastereoselection.

Advanced Methods for Stereochemical Assignment and Purity Assessment

The synthesis of a specific stereoisomer of this compound necessitates reliable analytical methods to confirm the relative and absolute stereochemistry and to determine the enantiomeric and diastereomeric purity of the final product.

Spectroscopic Methods for Stereochemical Analysis (e.g., Chiral NMR Shift Reagents, Chiral HPLC)

Chiral Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy in the presence of chiral solvating agents (CSAs) or chiral shift reagents (CSRs) is a powerful technique for determining the enantiomeric purity of chiral molecules, including amines. nih.gov CSAs and CSRs are chiral compounds that form transient diastereomeric complexes with the enantiomers of the analyte, leading to the differentiation of their NMR signals. nih.govunipi.it This results in separate peaks for each enantiomer in the NMR spectrum, allowing for their quantification. For example, chiral hexa-dentate aluminum complexes have been used as chiral shift reagents for the NMR analysis of chiral amines in both polar and non-polar deuterated solvents. The interaction of the chiral amine with the aluminum complex leads to a shift in the chemical shifts of the protons adjacent to the nitrogen atom, resolving the peaks of the two enantiomers. goettingen-research-online.de

The magnitude of the chemical shift difference (Δδ) between the signals of the two enantiomers is a measure of the enantiodiscrimination. The enantiomeric excess (% ee) can then be calculated by integrating the signals corresponding to each enantiomer.

The table below illustrates hypothetical NMR data for the analysis of a racemic mixture of a chiral amine in the presence of a chiral solvating agent.

ProtonChemical Shift (δ) without CSA (ppm)Chemical Shift (δ) with CSA (ppm) - Enantiomer 1Chemical Shift (δ) with CSA (ppm) - Enantiomer 2Chemical Shift Difference (Δδ) (ppm)
H-α to Nitrogen3.503.553.600.05
Aromatic Protons7.20-7.407.25-7.457.28-7.480.03 (average)

Note: This data is illustrative and represents the principle of chiral NMR analysis.

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a widely used and highly effective technique for the separation and quantification of enantiomers. yakhak.orgnih.gov This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of the analyte, leading to different retention times. yakhak.org Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are commonly used for the separation of chiral amines. yakhak.orgsigmaaldrich.com The choice of the mobile phase, which typically consists of a mixture of a non-polar solvent like hexane (B92381) and a polar modifier like an alcohol, is crucial for achieving optimal separation. yakhak.org

The separation of enantiomers is characterized by the retention factors (k), the separation factor (α), and the resolution (Rs). A higher separation factor indicates a better separation between the two enantiomers.

The following table presents representative data for the chiral HPLC separation of a racemic amine.

Chiral Stationary PhaseMobile PhaseRetention Time (Enantiomer 1) (min)Retention Time (Enantiomer 2) (min)Separation Factor (α)Resolution (Rs)Reference
Chiralpak IE2-propanol/hexaneVariesVaries>1.2>1.5 yakhak.org
Chiralcel OD-H2-propanol/hexaneVariesVaries>1.2>1.5 yakhak.org

Note: The specific retention times and separation factors are highly dependent on the exact analyte, column, and conditions used. The data provided is representative of typical chiral amine separations.

Definitive Absolute Configuration Determination via X-ray Crystallography

While spectroscopic methods are excellent for determining relative stereochemistry and enantiomeric purity, X-ray crystallography provides an unambiguous determination of the absolute configuration of a chiral molecule. mdpi.comresearchgate.net This technique involves the diffraction of X-rays by a single crystal of the compound. The resulting diffraction pattern can be used to construct a three-dimensional model of the molecule, revealing the precise spatial arrangement of its atoms.

For the determination of the absolute configuration of a chiral amine like 1-Phenylpyrrolidin-3-amine, it is often beneficial to form a salt with a heavy atom, such as the dihydrochloride salt. The presence of the heavier chlorine atoms enhances the anomalous scattering of X-rays, which is crucial for distinguishing between the two enantiomers. researchgate.net The Flack parameter, derived from the X-ray diffraction data, is a key indicator of the absolute configuration. A value close to zero for the correct enantiomer confirms the assigned absolute structure.

The crystal structure of a molecule provides detailed information about bond lengths, bond angles, and torsion angles, which definitively establishes the stereochemistry. For example, X-ray analysis of a related pyrrolidine derivative confirmed the relative stereochemistry of the substituents on the ring.

The table below outlines the type of data obtained from an X-ray crystallographic analysis.

ParameterDescriptionExample Value
Crystal SystemThe crystal lattice system (e.g., monoclinic, orthorhombic).Monoclinic
Space GroupThe symmetry group of the crystal.P2₁/c
Unit Cell Dimensions (a, b, c, α, β, γ)The dimensions and angles of the unit cell.a = X Å, b = Y Å, c = Z Å, β = X°
Flack ParameterA parameter used to determine the absolute configuration.0.02(3)
Key Torsion AnglesTorsion angles that define the conformation of the molecule and the relative stereochemistry of its substituents.C1-N-C2-C3 = X°

Note: The values presented are hypothetical and serve to illustrate the data obtained from an X-ray crystallographic study.

Chemical Reactivity, Transformations, and Derivatization of 1 Phenylpyrrolidin 3 Amine Dihydrochloride

Aminopyrrolidine Moiety Reactivity and Functionalization

The aminopyrrolidine moiety is the principal site for functionalization, with the primary amine at the C-3 position being the most reactive nucleophilic center.

Electrophilic and Nucleophilic Reactions at the Amine Nitrogen

The fundamental reactivity of the amine groups in 1-phenylpyrrolidin-3-amine (B101601) stems from the lone pair of electrons on the nitrogen atoms. byjus.com This lone pair makes the amines nucleophilic, enabling them to attack electron-deficient species (electrophiles). libretexts.org While the tertiary amine of the pyrrolidine (B122466) ring is a nucleophile, the exocyclic primary amine is generally more accessible and reactive towards electrophiles.

Nucleophilic Reactions: The primary amine can act as a nucleophile in a variety of reactions. libretexts.org It can participate in nucleophilic substitution reactions, for instance with alkyl halides, although this can lead to mixtures of secondary, tertiary, and even quaternary ammonium (B1175870) salts due to over-alkylation. libretexts.orgyoutube.com The reaction proceeds through the attack of the amine's lone pair on the electrophilic carbon of the alkyl halide. youtube.com The relative nucleophilicity of amines generally follows the order of secondary > primary > ammonia (B1221849), though this can be influenced by steric hindrance. masterorganicchemistry.com

Electrophilic Substitution on the Phenyl Ring: The amine group attached to the phenyl ring (the pyrrolidine nitrogen) acts as a powerful activating group, directing electrophilic aromatic substitution to the ortho and para positions of the phenyl ring. byjus.comlibretexts.org However, under the acidic conditions often used for electrophilic substitution (e.g., nitration or sulfonation), the nitrogen atom can be protonated, forming an ammonium salt. This converts the group into a deactivating, meta-directing substituent. byjus.comlibretexts.org To achieve substitution at the ortho and para positions, the activating effect of the amine can be controlled by first converting it into an amide, which is a less powerful activating group. byjus.com

Formation of Amide, Imine, and Urea (B33335) Derivatives

The primary amine of 1-phenylpyrrolidin-3-amine is a versatile handle for creating a variety of derivatives through reactions with different electrophilic partners.

Amide Derivatives: Amides are readily synthesized by reacting the primary amine with carboxylic acids or their more reactive derivatives, such as acyl chlorides and acid anhydrides. libretexts.orgresearchgate.netsphinxsai.com The reaction with an acyl chloride is typically rapid and exothermic. libretexts.org A common method for coupling amines with carboxylic acids involves the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) with an activator such as 4-dimethylaminopyridine (B28879) (DMAP). ajchem-a.com These methods are widely employed in medicinal chemistry to create diverse libraries of compounds for biological screening. nih.govtubitak.gov.tr

Imine Derivatives: The primary amine undergoes condensation with aldehydes or ketones to form an imine (a compound containing a carbon-nitrogen double bond), with the concurrent elimination of a water molecule. wikipedia.orgyoutube.com This reaction is typically reversible and is often performed under slightly acidic conditions to catalyze the dehydration step. youtube.com The resulting imine is itself a valuable intermediate, particularly in the context of reductive amination. masterorganicchemistry.com

Urea Derivatives: Urea derivatives can be formed through several synthetic routes. The most direct method involves the reaction of the primary amine with an isocyanate. mdpi.comnih.gov This reaction is generally efficient and leads to the formation of an N,N'-disubstituted urea. Alternatively, urea derivatives can be synthesized from amines and carbon dioxide, often under specific temperature and pressure conditions. rsc.org Transamidation reactions, where an amine displaces ammonia from urea or another amine from a substituted urea, can also be employed, particularly under mild, aqueous conditions. mdpi.com

DerivativeReagent TypeSpecific Reagents
Amide Acyl Halides, Carboxylic Acids, Acid AnhydridesEthanoyl chloride, Acetic Anhydride (B1165640), Carboxylic acids with DCC/DMAP libretexts.orgajchem-a.com
Imine Aldehydes, KetonesButanal, Acetone youtube.com
Urea Isocyanates, Carbon Dioxide, UreaPhenyl isocyanate, CO₂, Urea mdpi.comrsc.orgmdpi.com

Reductive and Oxidative Transformations of the Amine Functionality

Reductive Transformations: The most significant reductive transformation involving the amine functionality is reductive amination (also known as reductive alkylation). wikipedia.org This one-pot procedure combines the formation of an imine from the primary amine and a carbonyl compound (aldehyde or ketone) with its immediate reduction to a new, more substituted amine. masterorganicchemistry.com This method is highly effective for synthesizing secondary and tertiary amines while avoiding the over-alkylation issues common with direct alkylation. masterorganicchemistry.com A variety of reducing agents can be used, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being particularly popular because they are mild enough to not reduce the starting aldehyde or ketone but are effective at reducing the intermediate iminium ion. youtube.commasterorganicchemistry.com

Oxidative Transformations: The oxidation of amines can lead to a variety of products depending on the oxidizing agent and reaction conditions. Primary amines can be oxidized to nitroso compounds, oximes, or nitro compounds. The tertiary nitrogen within the pyrrolidine ring can be oxidized to an N-oxide. For instance, the metabolism of certain pyrrolidine-containing compounds can involve N-oxidation. nih.gov

Pyrrolidine Ring Transformations and Modifications

The pyrrolidine ring, being a saturated heterocycle, is generally stable. wikipedia.org However, it can undergo specific transformations that alter the ring structure itself.

Ring Expansion and Contraction Reactions of the Heterocycle

Ring Expansion: The pyrrolidine ring can be expanded to a six-membered piperidine (B6355638) ring. A notable example is a biotransformation process observed in related aminopyrrolidine structures. nih.gov This transformation proceeds through an initial enzymatic hydroxylation and opening of the pyrrolidine ring to form an aldehyde intermediate. This is followed by an intramolecular Schiff-base formation between the exocyclic amine and the newly formed aldehyde, creating a piperidinyl iminium ion, which is subsequently reduced to the final piperidine product. nih.gov

Ring Contraction: While less common for pre-formed pyrrolidines, ring contraction reactions are a known strategy in heterocyclic synthesis. For example, α-halo cycloalkanones can undergo a Favorskii-type rearrangement in the presence of a base to yield a ring-contracted carboxylic acid derivative via a cyclopropanone (B1606653) intermediate. harvard.edu Photochemical methods have also been developed to achieve the ring contraction of pyridines to yield functionalized pyrrolidine skeletons, demonstrating a synthetic route toward this valuable scaffold from larger, readily available heterocycles. osaka-u.ac.jpnih.govresearchgate.net

Oxidative and Reductive Modifications of the Pyrrolidine Framework

Oxidative Modifications: The saturated carbon framework of the pyrrolidine ring can be oxidized to introduce new functional groups. As seen in the ring expansion mechanism, enzymatic hydroxylation at a carbon atom of the pyrrolidine ring is a key oxidative modification that can initiate further transformations like ring opening. nih.gov In other contexts, strong oxidizing agents can potentially lead to the formation of lactams (cyclic amides) or other oxidized products, depending on the specific reaction conditions and the substitution pattern of the pyrrolidine ring.

Reductive Modifications: As the pyrrolidine ring is already a saturated heterocycle, it cannot be reduced further in the traditional sense of hydrogenation. wikipedia.org However, reductive processes can be applied to substituents on the ring. For example, if the pyrrolidine ring were to contain a keto group (forming a pyrrolidinone), that carbonyl could be reduced to a hydroxyl group or completely to a methylene (B1212753) group. Similarly, other reducible functional groups attached to the ring framework could be selectively targeted by appropriate reducing agents.

Substitution Reactions on the Pyrrolidine Ring Carbons

The derivatization of the pyrrolidine ring of 1-Phenylpyrrolidin-3-amine at its carbon centers represents a key strategy for modulating the compound's physicochemical properties and biological activity. These reactions primarily involve the functionalization of C-H bonds, which can be challenging due to their inherent stability. However, recent advancements in catalysis have provided novel methods for the selective substitution at the α- and β-positions of the pyrrolidine ring.

One of the most common approaches for the functionalization of pyrrolidines is through C-H activation. acs.orgnih.govnih.govresearchgate.netacs.org For N-aryl pyrrolidines, the positions α to the nitrogen atom (C2 and C5) are generally more activated towards deprotonation and subsequent functionalization due to the influence of the nitrogen atom. However, the presence of the 3-amino group in 1-Phenylpyrrolidin-3-amine introduces additional electronic and steric factors that can influence the regioselectivity of these reactions.

Palladium-catalyzed C(sp³)–H arylation has emerged as a powerful tool for the modification of saturated heterocycles. acs.org In studies involving pyrrolidine derivatives with directing groups at the C3 position, selective arylation at the C4 position has been achieved. For instance, using an aminoquinoline directing group at C3, pyrrolidines can undergo palladium-catalyzed arylation with aryl iodides to yield cis-3,4-disubstituted products. acs.org The reaction conditions for such transformations often involve a palladium catalyst, such as Pd(OAc)₂, and a base like K₂CO₃. While this specific reaction has not been reported for 1-Phenylpyrrolidin-3-amine, it provides a viable synthetic route for introducing substituents at the C4 position.

Another strategy for the functionalization of the pyrrolidine ring involves redox-triggered reactions. By employing an internal oxidant, it is possible to achieve regio- and diastereoselective functionalization of the α-C–H bond. acs.orgnih.gov This method can lead to the formation of 2,5-disubstituted pyrrolidines. The following table summarizes potential substitution reactions on the pyrrolidine ring based on methodologies developed for similar structures.

Table 1: Potential Substitution Reactions on the Pyrrolidine Ring of 1-Phenylpyrrolidin-3-amine

PositionReaction TypeReagents and Conditions (based on related systems)Potential ProductReference
C4Pd-catalyzed C-H ArylationAryl iodide, Pd(OAc)₂, AgOAc, Toluene4-Aryl-1-phenylpyrrolidin-3-amine acs.org
C2/C5Redox-triggered C-H Functionalizationo-Benzoquinone (internal oxidant), Nucleophile2-Substituted-1-phenylpyrrolidin-3-amine acs.orgnih.gov
C2Enantioselective α-Arylation (on N-Boc protected amine)1. s-BuLi, (-)-sparteine; 2. ZnCl₂; 3. Aryl bromide, Pd(OAc)₂, t-Bu₃P-HBF₄N-Boc-2-aryl-1-phenylpyrrolidin-3-amine acs.org

Phenyl Group Modifications and Derivatization

The phenyl group of 1-Phenylpyrrolidin-3-amine offers a versatile platform for a variety of chemical transformations, enabling the synthesis of a diverse library of derivatives. These modifications can be broadly categorized into electrophilic aromatic substitution reactions and transition-metal catalyzed cross-coupling reactions.

Electrophilic Aromatic Substitution Reactions on the Phenyl Moiety

The pyrrolidinyl group attached to the benzene (B151609) ring is an activating group and an ortho, para-director in electrophilic aromatic substitution (EAS) reactions. This is due to the ability of the nitrogen's lone pair to donate electron density to the aromatic ring through resonance, stabilizing the arenium ion intermediate formed during the substitution. libretexts.org Consequently, electrophiles will preferentially attack the positions ortho and para to the pyrrolidinyl substituent. Common EAS reactions include nitration, halogenation, and Friedel-Crafts reactions. wikipedia.orgbyjus.comorganic-chemistry.orgmasterorganicchemistry.com

Nitration: The introduction of a nitro group onto the phenyl ring can be achieved using nitrating agents such as a mixture of nitric acid and sulfuric acid. nih.govnih.gov Given the directing effect of the pyrrolidinyl group, the expected products would be ortho-nitro and para-nitro derivatives. The amino group at the 3-position of the pyrrolidine ring, especially in its protonated dihydrochloride (B599025) form, might exert an electron-withdrawing inductive effect, potentially modulating the reactivity of the phenyl ring.

Halogenation: The halogenation of the phenyl ring with chlorine, bromine, or iodine can be accomplished using various halogenating agents, often in the presence of a Lewis acid catalyst. acs.org The reaction is expected to yield a mixture of ortho- and para-halogenated products.

Friedel-Crafts Acylation: This reaction introduces an acyl group to the aromatic ring using an acyl halide or anhydride with a Lewis acid catalyst like AlCl₃. youtube.com This reaction typically shows a high preference for the para position due to the steric hindrance at the ortho positions imposed by the pyrrolidinyl group.

The table below summarizes the expected outcomes of electrophilic aromatic substitution reactions on the phenyl moiety of 1-Phenylpyrrolidin-3-amine.

Table 2: Electrophilic Aromatic Substitution Reactions on the Phenyl Group

ReactionReagentsExpected Major ProductsGeneral Reference
NitrationHNO₃, H₂SO₄1-(4-Nitrophenyl)pyrrolidin-3-amine, 1-(2-Nitrophenyl)pyrrolidin-3-amine nih.govnih.gov
BrominationBr₂, FeBr₃1-(4-Bromophenyl)pyrrolidin-3-amine, 1-(2-Bromophenyl)pyrrolidin-3-amine acs.org
AcylationRCOCl, AlCl₃1-(4-Acylphenyl)pyrrolidin-3-amine youtube.com

Transition-Metal Catalyzed Cross-Coupling Reactions for Extended Derivatization

Transition-metal catalyzed cross-coupling reactions provide powerful methods for forming new carbon-carbon and carbon-heteroatom bonds, significantly expanding the diversity of derivatives obtainable from 1-Phenylpyrrolidin-3-amine. These reactions typically require prior functionalization of the phenyl ring with a halide or triflate to serve as the electrophilic partner in the coupling.

Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the formation of C-N bonds. wikipedia.orgopenochem.orglibretexts.orgrsc.orgorganic-chemistry.org If the phenyl group of 1-Phenylpyrrolidin-3-amine is first halogenated (e.g., to 1-(4-bromophenyl)pyrrolidin-3-amine), the resulting aryl halide can be coupled with a wide range of primary or secondary amines to introduce new amino substituents on the phenyl ring. The reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base.

Sonogashira Coupling: The Sonogashira coupling reaction enables the formation of a C-C bond between an aryl halide and a terminal alkyne, catalyzed by palladium and copper complexes. organic-chemistry.orgwikipedia.orgyoutube.comlibretexts.orgyoutube.com A halo-substituted 1-Phenylpyrrolidin-3-amine can be coupled with various alkynes to generate arylalkyne derivatives.

Suzuki Coupling: The Suzuki coupling reaction involves the cross-coupling of an organoboron compound with an aryl halide or triflate, catalyzed by a palladium complex. This reaction is highly versatile for creating new C-C bonds. A halogenated derivative of 1-Phenylpyrrolidin-3-amine can react with a variety of boronic acids or esters to introduce new aryl, heteroaryl, or alkyl groups onto the phenyl ring.

The following table outlines the potential for extended derivatization through these cross-coupling reactions, assuming prior halogenation of the phenyl ring.

Table 3: Transition-Metal Catalyzed Cross-Coupling Reactions for Derivatization

ReactionSubstrate (Example)Coupling PartnerCatalyst System (Typical)Potential ProductGeneral Reference
Buchwald-Hartwig Amination1-(4-Bromophenyl)pyrrolidin-3-amineR¹R²NHPd catalyst, phosphine ligand, base1-(4-(R¹R²N)phenyl)pyrrolidin-3-amine wikipedia.orgorganic-chemistry.org
Sonogashira Coupling1-(4-Bromophenyl)pyrrolidin-3-amineTerminal AlkynePd catalyst, Cu(I) cocatalyst, amine base1-(4-(Alkynyl)phenyl)pyrrolidin-3-amine organic-chemistry.orgwikipedia.orglibretexts.org
Suzuki Coupling1-(4-Bromophenyl)pyrrolidin-3-amineBoronic Acid (R-B(OH)₂)Pd catalyst, base1-(4-R-phenyl)pyrrolidin-3-amine nih.gov

Chemical Stability and Degradation Pathways

The chemical stability of 1-Phenylpyrrolidin-3-amine dihydrochloride is a critical parameter, influencing its storage, handling, and application in various chemical transformations. Understanding its degradation pathways under different environmental and reaction conditions is essential for ensuring its purity and predicting potential impurities.

Investigation of Chemical Stability under Various Environmental and Reaction Conditions

While specific stability studies on this compound are not extensively available in the public domain, its stability can be inferred from studies on related N-arylpyrrolidines and other amine compounds. nih.gov The dihydrochloride salt form is expected to be relatively stable under ambient, dry conditions. However, the compound may be susceptible to degradation under specific conditions such as high temperatures, exposure to strong acids or bases, oxidizing agents, and light.

Thermal Stability: At elevated temperatures, thermal degradation may occur. For related amine compounds used in industrial processes, thermal degradation can lead to the formation of a variety of products through complex reaction pathways. nih.gov

Oxidative Stability: The compound is likely susceptible to oxidative degradation. The pyrrolidine ring, particularly the C-H bonds alpha to the nitrogen, can be sites of oxidation. qub.ac.ukresearchgate.netnih.gov The presence of the phenylamino (B1219803) group may also influence the oxidative stability. Studies on the oxidative degradation of N-methylpyrrolidone (NMP) have shown that oxidation can lead to the formation of succinimide (B58015) derivatives. qub.ac.uknih.gov

Photostability: Exposure to UV light could potentially lead to degradation, a common phenomenon for many aromatic compounds. nih.gov

Identification and Comprehensive Characterization of Chemical Degradation Products

The characterization of degradation products is crucial for understanding the degradation mechanisms and for quality control. Based on the known reactivity of similar compounds, several potential degradation products of 1-Phenylpyrrolidin-3-amine can be proposed.

Oxidative Degradation Products: Oxidation is a likely degradation pathway. nih.govresearchgate.net The positions alpha to the pyrrolidine nitrogen are susceptible to oxidation, which could lead to the formation of lactams. For instance, oxidation at the C5 position could yield 1-phenyl-5-oxopyrrolidin-3-amine. Further oxidation could lead to ring-opening products. The primary amino group could also be oxidized.

Products from Phenyl Ring Modifications: Under certain conditions, reactions on the phenyl ring could lead to degradation. For example, harsh nitrating conditions could potentially lead to the oxidation of the pyrrolidine ring in addition to nitration of the phenyl group. mdpi.com

Hydrolytic Degradation Products: Although less likely under mild conditions, hydrolysis of the N-phenyl bond would lead to the formation of aniline (B41778) and 3-aminopyrrolidine (B1265635).

The following table provides a list of potential degradation products and the likely conditions leading to their formation.

Table 4: Potential Degradation Products of 1-Phenylpyrrolidin-3-amine

Degradation ProductPotential Formation ConditionFormation PathwayReference for Similar Pathways
1-Phenyl-5-oxopyrrolidin-3-amineOxidative stress (e.g., H₂O₂, air)Oxidation at the C5 position of the pyrrolidine ring qub.ac.uknih.gov
Aniline and 3-AminopyrrolidineStrong acid/base hydrolysisCleavage of the N-phenyl bond nih.gov
Ring-opened productsStrong oxidative conditionsOxidative cleavage of the pyrrolidine ring nih.gov
Nitrated and Oxidized DerivativesHarsh nitration conditionsSimultaneous nitration of the phenyl ring and oxidation of the pyrrolidine ring mdpi.com

Mechanistic Studies of Degradation Processes and Pathway Elucidation

The elucidation of degradation pathways is critical for understanding the stability of a chemical entity under various stress conditions. While specific mechanistic studies on the degradation of this compound are not extensively documented in publicly available literature, an examination of the degradation of structurally related compounds, such as N-substituted pyrrolidines, can provide valuable insights into its potential degradation routes. The primary degradation pathways anticipated for this molecule include oxidation and ring-opening reactions, influenced by the presence of the N-phenyl group, the pyrrolidine ring, and the amino substituent.

Oxidative Degradation

Oxidative stress is a common cause of degradation for many organic molecules. For N-substituted pyrrolidines, oxidation often targets the carbon atoms adjacent to the nitrogen atom or the substituents on the ring.

Studies on the oxidative degradation of N-methylpyrrolidone (NMP), a structurally related pyrrolidinone, have identified several degradation products that suggest specific mechanistic pathways. qub.ac.uknih.gov Although this compound is a pyrrolidine and not a pyrrolidinone, the fundamental reactivity of the pyrrolidine ring provides a basis for postulating its oxidative degradation.

One proposed pathway involves the abstraction of a hydrogen atom from the carbon atoms of the pyrrolidine ring by radical species, such as hydroxyl radicals. qub.ac.uk This can lead to the formation of various oxidized species. For instance, attack at the C2 or C5 position of the pyrrolidine ring could lead to the formation of hydroxylated intermediates. Subsequent oxidation could result in the formation of a lactam (a cyclic amide), although the presence of the N-phenyl group might influence the favorability of this pathway compared to N-alkyl substituents.

Another potential site of oxidative attack is the nitrogen atom itself, which could lead to the formation of N-oxides. However, the electron-withdrawing nature of the phenyl group may reduce the susceptibility of the nitrogen atom to direct oxidation.

A speculative oxidative degradation pathway for this compound, based on known mechanisms for related compounds, could involve the following steps:

Hydroxylation of the Pyrrolidine Ring: Radical attack on the pyrrolidine ring, potentially at the C5 position, could lead to the formation of a hydroxylated intermediate.

Ring Opening: Further oxidation could induce cleavage of the C-N bond, leading to the opening of the pyrrolidine ring. researchgate.net This could result in the formation of linear amino-aldehyde or amino-ketone intermediates.

Oxidation of the Phenyl Ring: The phenyl group is also susceptible to oxidative attack, leading to the formation of phenolic derivatives.

Degradation of the Amino Group: The 3-amino group can also be a site for oxidative deamination or other oxidative reactions.

The table below outlines potential degradation products based on the oxidative degradation of structurally similar compounds.

Potential Degradation Product Proposed Formation Pathway Analogous Compound Found in Literature
5-Hydroxy-1-phenylpyrrolidin-3-amineHydroxylation of the pyrrolidine ring at C55-hydroxy-N-methylpyrrolidone (from NMP degradation) qub.ac.uk
1-Phenyl-3-aminopyrrolidin-2-oneOxidation of the pyrrolidine ring to a lactamN-methylsuccinimide (from NMP degradation) qub.ac.uknih.gov
4-Amino-4-(phenylamino)butanalOxidative ring openingN-Methyl-4-aminobutanoic acid (from NMP degradation) qub.ac.uknih.gov
1-(4-Hydroxyphenyl)pyrrolidin-3-amineHydroxylation of the phenyl ringPhenolic degradation products

Interactive Data Table: Potential Oxidative Degradation Products

Potential Degradation ProductProposed Formation PathwayAnalogous Compound (from literature)
5-Hydroxy-1-phenylpyrrolidin-3-amineHydroxylation of the pyrrolidine ring at C55-hydroxy-N-methylpyrrolidone qub.ac.uk
1-Phenyl-3-aminopyrrolidin-2-oneOxidation of the pyrrolidine ring to a lactamN-methylsuccinimide qub.ac.uknih.gov
4-Amino-4-(phenylamino)butanalOxidative ring openingN-Methyl-4-aminobutanoic acid qub.ac.uknih.gov
1-(4-Hydroxyphenyl)pyrrolidin-3-amineHydroxylation of the phenyl ringPhenolic degradation products

Ring-Opening Reactions

Beyond oxidative processes, the pyrrolidine ring can undergo cleavage through other mechanisms. Research on the ring-opening of unstrained cyclic amines, including N-phenylpyrrolidine, has demonstrated that C-N bond cleavage can be induced under various conditions. researchgate.net These reactions often involve the formation of an intermediate iminium ion, which is then susceptible to nucleophilic attack, leading to the ring-opened product. researchgate.net

For this compound, such a pathway could be initiated by the loss of a hydride from the C2 or C5 position, forming a pyrrolidinium (B1226570) ion. The stability of this intermediate would be influenced by the electronic properties of the N-phenyl group. Subsequent reaction with a nucleophile present in the medium would result in the cleavage of a C-N bond and the formation of a linear amino compound.

While detailed mechanistic studies specifically for this compound are needed for a definitive elucidation of its degradation pathways, the existing literature on related structures provides a solid foundation for predicting its behavior under degradative conditions.

Applications in Advanced Organic Synthesis and Methodology Development

1-Phenylpyrrolidin-3-amine (B101601) Dihydrochloride (B599025) as a Strategic Synthetic Precursor or Building Block

The strategic importance of 1-phenylpyrrolidin-3-amine dihydrochloride lies in its ability to serve as a foundational element for the construction of more elaborate molecular architectures. The pyrrolidine (B122466) ring is a prevalent motif in a vast number of biologically active natural products and synthetic pharmaceuticals. nih.govunipa.it

While direct examples of the incorporation of the entire this compound molecule into complex natural products are not extensively documented, the pyrrolidine scaffold itself is a cornerstone in the synthesis of numerous alkaloids and other bioactive compounds. researchgate.net The principles of utilizing substituted pyrrolidines are well-established, and the functionalities present in this compound make it an attractive starting material for the synthesis of analogs of natural products. For instance, the synthesis of pyrrolidine-containing natural products often involves the stereoselective construction of the five-membered ring, a feature already present in this chiral precursor. nih.gov The amino group provides a convenient handle for further functionalization, allowing for the introduction of various side chains and pharmacophoric elements necessary for biological activity. The synthesis of pochonicine analogues, for example, highlights the importance of the pyrrolidine core and the strategic placement of substituents for potent enzyme inhibition. nih.gov

The reactivity of the amino group and the pyrrolidine ring in this compound allows for its transformation into a variety of other nitrogen-containing heterocyclic systems. Nitrogen heterocycles are of significant interest in medicinal chemistry and materials science due to their diverse biological and physical properties. kit.edu

Pyrrolidinones: The secondary amine of the pyrrolidine ring can be acylated and subsequently cyclized to form pyrrolidinone derivatives. These motifs are present in a range of biologically active molecules.

Pyrimidines: The amino group can act as a nucleophile in condensation reactions with 1,3-dicarbonyl compounds or their equivalents to construct pyrimidine (B1678525) rings. The synthesis of N-(heteroaryl)-pyrrolo[3,2-d]pyrimidin-2-amines demonstrates the utility of coupling reactions between aminopyrrolidines and chloropyrimidines to form such fused heterocyclic systems. google.com

Pyrazoles: While less direct, the functional groups of 1-phenylpyrrolidin-3-amine can be chemically manipulated to introduce the necessary functionalities for pyrazole (B372694) synthesis, for instance, through reactions with hydrazine (B178648) derivatives.

The synthesis of various nitrogen-containing heterocycles often relies on the strategic use of functionalized building blocks, and this compound serves as a valuable precursor in this regard. nih.gov

Development of Novel Catalytic Systems Based on the Pyrrolidine Scaffold

The pyrrolidine scaffold is a privileged structure in asymmetric catalysis, largely due to the pioneering work with proline and its derivatives. nih.gov The chiral nature of this compound makes it an excellent candidate for the development of new chiral ligands and organocatalysts.

The amino group of 1-phenylpyrrolidin-3-amine provides a convenient point of attachment for various coordinating groups, enabling the synthesis of a diverse array of chiral ligands for transition metal catalysis. The development of chiral pyrrolidine-based inhibitors for neuronal nitric oxide synthase (nNOS) showcases how the pyrrolidine scaffold can be elaborated to create potent and selective enzyme inhibitors. nih.gov Although this example focuses on inhibitors, the synthetic strategies employed are directly applicable to the synthesis of chiral ligands. For instance, the amino group can be functionalized with phosphine (B1218219), oxazoline, or other moieties known to coordinate with transition metals. The C2-symmetric nature of some pyrrolidine-based ligands is a key feature that often leads to high levels of stereocontrol in catalytic reactions. nih.gov The synthesis of chiral gold(I) complexes with ligands based on a C2-chiral pyrrolidine demonstrates the successful application of this design principle. researchgate.net

Chiral ligands and organocatalysts derived from the pyrrolidine framework have been successfully applied in a wide range of asymmetric transformations. These include, but are not limited to:

Asymmetric Hydrogenations: Chiral phosphine ligands derived from pyrrolidines are effective in the enantioselective hydrogenation of olefins and ketones.

Asymmetric C-C Bond Forming Reactions: This includes aldol (B89426) reactions, Michael additions, and Diels-Alder reactions, where pyrrolidine-based organocatalysts can create stereogenic centers with high fidelity. nih.gov

Asymmetric C-N Bond Forming Reactions: The development of catalysts for enantioselective amination reactions is an active area of research where chiral pyrrolidine derivatives can play a crucial role.

The versatility of the pyrrolidine scaffold allows for fine-tuning of the steric and electronic properties of the resulting catalysts, enabling high levels of enantioselectivity in a variety of important chemical transformations. researchgate.net

Contributions to General Methodological Advancements in Organic Synthesis

The use of this compound and related pyrrolidine derivatives contributes to the broader advancement of synthetic methodologies. The development of efficient and stereoselective methods for the synthesis of functionalized pyrrolidines is a significant goal in organic chemistry. organic-chemistry.org The "borrowing hydrogen" methodology, for instance, provides a direct route to functionalized pyrrolidines from simple precursors, showcasing the ongoing innovation in this area. researchgate.net Furthermore, the application of artificial intelligence and machine learning in predicting reaction outcomes and optimizing synthetic routes is becoming increasingly important, and the data generated from reactions involving versatile building blocks like 1-phenylpyrrolidin-3-amine will be valuable for training these predictive models. researchgate.net

Innovations in Carbon-Carbon and Carbon-Nitrogen Bond Forming Reactions

The 1-phenylpyrrolidin-3-amine scaffold has been instrumental in the synthesis of various derivatives, primarily through the formation of carbon-nitrogen bonds. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, stands out as a key method for the synthesis of N-arylpyrrolidin-3-amine derivatives. This reaction has been effectively employed to couple N-Boc-3-aminopyrrolidine with various aryl bromides, subsequently leading to the desired 1-phenylpyrrolidin-3-amine core structure after deprotection. nih.govnih.govacs.org

While these syntheses demonstrate the utility of the pyrrolidine motif as a substrate in established C-N bond-forming reactions, the research literature to date does not highlight significant "innovations" in the development of new C-C or C-N bond-forming methodologies where 1-phenylpyrrolidin-3-amine or its dihydrochloride salt acts as a catalyst or a ligand that fundamentally alters the reaction's scope or mechanism. The existing applications are more centered on leveraging the structural features of the compound for creating libraries of molecules with potential biological activity rather than for developing new synthetic tools. nih.govnih.govacs.org

Table 1: Synthesis of 1-Arylpyrrolidin-3-amine Derivatives via Buchwald-Hartwig Reaction

Aryl Bromide SubstratePyrrolidine ReactantCatalyst SystemProductReference
Substituted Aryl BromidesN-Boc-3-aminopyrrolidinePalladium CatalystN-Boc-1-arylpyrrolidin-3-amine nih.govnih.govacs.org

This table is representative of the general synthetic approach and does not detail specific yields or reaction conditions for individual derivatives, as the focus of the source material was on the final compounds' biological activities.

Integration into Tandem, Cascade, and Multi-Component Reaction Strategies

A thorough review of the current scientific literature reveals a notable absence of studies where this compound or its parent amine is a key component in the strategic design of tandem, cascade, or multi-component reactions for the development of new synthetic methodologies.

Tandem, cascade, and multi-component reactions are highly efficient synthetic strategies that allow for the formation of multiple chemical bonds in a single operation, leading to a rapid increase in molecular complexity. The development of new catalysts, ligands, or strategic starting materials is crucial for the advancement of these fields. While pyrrolidine derivatives, in general, are widely used in asymmetric catalysis and have been incorporated into such complex reaction schemes, specific research detailing the integral role of 1-phenylpyrrolidin-3-amine in pioneering new examples of these reactions is not apparent in the available literature.

The potential for this compound to act as a chiral precursor for catalysts or as a strategic building block in such reactions remains an area ripe for exploration. However, at present, there are no detailed research findings to report on its direct integration and application in the development of novel tandem, cascade, or multi-component reaction methodologies.

Conclusion and Future Directions in 1 Phenylpyrrolidin 3 Amine Dihydrochloride Research

Synthesis of Key Academic Findings and Contributions

The academic landscape for synthesizing substituted pyrrolidines, including the 1-phenylpyrrolidin-3-amine (B101601) core, is rich and varied. The foundational contributions can be broadly categorized into two major strategies: the functionalization of pre-existing chiral precursors and the de novo construction of the ring system via cyclization reactions.

Functionalization of Chiral Precursors: A significant body of research utilizes naturally occurring, optically pure compounds like L-proline and 4-hydroxyproline (B1632879) as starting materials. mdpi.comnih.gov This approach leverages the inherent chirality of the starting material to produce stereochemically defined pyrrolidine (B122466) derivatives. The synthesis of numerous drugs and complex molecules has been achieved by modifying these readily available cyclic precursors. nih.gov

Cycloaddition Reactions: Among the most powerful methods for constructing the pyrrolidine ring are [3+2] cycloaddition reactions, particularly the 1,3-dipolar cycloaddition of azomethine ylides with various dipolarophiles (typically alkenes). rsc.orgnih.govacs.org This method is highly efficient for creating densely substituted pyrrolidines, capable of generating multiple stereocenters in a single, atom-economical step. nih.govacs.orgua.es The development of catalytic, asymmetric versions of this reaction has been a major focus, allowing for precise control over the stereochemical outcome. rsc.orgnih.gov

These fundamental strategies have established the groundwork for accessing a wide array of pyrrolidine-based molecules. However, the pursuit of greater efficiency, selectivity, and sustainability continues to drive the field forward, presenting specific challenges and opportunities for the 1-phenylpyrrolidin-3-amine dihydrochloride (B599025) scaffold.

Unresolved Challenges and Future Research Avenues in Synthetic Chemistry

Despite significant progress, the synthesis of specifically substituted pyrrolidines like 1-phenylpyrrolidin-3-amine dihydrochloride is not without its challenges. These unresolved issues represent fertile ground for future research.

Stereochemical Control: Achieving high levels of stereoselectivity remains a critical challenge in pyrrolidine synthesis. mdpi.comnih.gov For 1-phenylpyrrolidin-3-amine, the stereocenter at the C3 position is crucial for potential biological activity, as the spatial orientation of substituents can dramatically influence binding to proteins. researchgate.net While methods using chiral precursors or catalysts exist, the development of more versatile and robust stereodivergent strategies that can selectively produce any desired stereoisomer from common starting materials is a key goal. rsc.org

Green Chemistry Principles: A growing emphasis is placed on developing environmentally benign synthetic methods. nih.gov This involves reducing the use of hazardous solvents and toxic reagents, minimizing waste production, and designing reactions that can be performed under milder, more sustainable conditions. chemheterocycles.comrsc.org For the synthesis of the 1-phenylpyrrolidin-3-amine scaffold, this means moving away from stoichiometric heavy metal reagents and exploring catalyst-based or catalyst-free reactions in greener solvents like ethanol-water mixtures. rsc.org

Emerging Trends in Pyrrolidine Chemistry and its Continued Relevance to the this compound Scaffold

The field of pyrrolidine chemistry is continuously evolving, with several emerging trends holding significant promise for the synthesis and diversification of the this compound scaffold. These trends point toward methodologies that are more efficient, selective, and sustainable.

Multicomponent Reactions (MCRs): MCRs, where three or more reactants combine in a single operation to form a product containing portions of all reactants, are gaining prominence. tandfonline.comtandfonline.com These reactions are prized for their high step- and atom-economy, operational simplicity, and ability to rapidly generate libraries of structurally diverse compounds. Applying MCR strategies to the synthesis of functionalized 1-phenylpyrrolidin-3-amine derivatives could significantly accelerate the discovery of novel bioactive molecules. tandfonline.com

Organocatalysis: The use of small organic molecules as catalysts has revolutionized asymmetric synthesis. rsc.orgmdpi.com For pyrrolidine synthesis, chiral secondary amines (often derived from proline itself) and other organocatalysts can effectively promote transformations in an enantioselective manner, avoiding the cost and toxicity associated with transition metals. mdpi.com Developing immobilized organocatalysts that can be easily recovered and reused further enhances the sustainability of this approach. researchgate.net

Advanced Cycloaddition Strategies: The 1,3-dipolar cycloaddition remains a central tool, but research continues to refine it. rsc.orgnih.gov Innovations include the development of novel catalyst systems for enhanced stereocontrol, the use of a wider range of azomethine ylide precursors and dipolarophiles, and the design of tandem reactions where the initial cycloaddition triggers subsequent transformations to build even greater molecular complexity, such as in the synthesis of spirooxindoles. nih.govrsc.orgmdpi.com

These trends ensure that the this compound scaffold will remain a relevant and highly valuable building block for creating complex and biologically active molecules.

Emerging TrendDescriptionRelevance to this compound
Multicomponent Reactions (MCRs) Reactions combining three or more starting materials in a single step to build complex products efficiently. tandfonline.comtandfonline.comEnables rapid synthesis of diverse libraries of substituted 1-phenylpyrrolidine-3-amine analogues for screening.
Asymmetric Organocatalysis Use of small, chiral organic molecules to catalyze reactions stereoselectively, avoiding transition metals. rsc.orgmdpi.comOffers a green and effective method to control the C3-stereocenter during synthesis, crucial for biological activity.
Advanced [3+2] Cycloadditions Refinement of 1,3-dipolar cycloadditions using new catalysts and substrates to create highly functionalized pyrrolidines with excellent stereocontrol. rsc.orgacs.orgProvides a powerful and direct route to construct the core pyrrolidine ring with specific stereochemistry.
Green Chemistry Approaches Methodologies that reduce or eliminate hazardous substances, often using benign solvents (e.g., EtOH/H₂O), catalyst-free conditions, or microwave irradiation. rsc.orgnih.govAligns synthesis with modern sustainability goals, making production more environmentally and economically viable.

Potential for Integration with Novel Chemical Technologies and Methodologies

The fusion of established synthetic principles with cutting-edge technologies is set to redefine what is possible in the synthesis of complex molecules like 1-phenylpyrrolidin-3-amine derivatives. These novel approaches offer unprecedented levels of control, speed, and efficiency.

Microwave-Assisted Organic Synthesis (MAOS): The use of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, while also improving product yields. nih.govtandfonline.com This technology has been successfully applied to various heterocyclic syntheses, including multicomponent reactions to form pyrrolidines, and offers a straightforward way to accelerate the development of new derivatives. tandfonline.comnih.gov

Enzymatic and Chemoenzymatic Cascades: Biocatalysis, particularly the use of enzymes like amine transaminases, provides a highly selective and environmentally friendly route to chiral amines. acs.org Designing multi-enzyme or chemoenzymatic cascades, where multiple reaction steps are performed in one pot, can generate complex chiral products from simple starting materials with exceptional efficiency and stereocontrol. acs.org

Photoredox and Electrocatalysis: These technologies use light or electricity to drive chemical reactions, often enabling unique transformations that are difficult to achieve with traditional thermal methods. acs.org Photocatalysis can facilitate the direct functionalization of heterocyclic cores and the formation of radical intermediates for novel cyclization pathways, opening new avenues for modifying the 1-phenylpyrrolidin-3-amine scaffold. acs.org

Continuous Flow Chemistry: The use of immobilized catalysts, such as polymer-supported organocatalysts, is highly compatible with continuous flow manufacturing. researchgate.net This technology allows for safer, more scalable, and highly controlled production compared to traditional batch processing. Integrating flow chemistry could be key to the efficient and industrial-scale synthesis of important pyrrolidine-based compounds.

The integration of these advanced methodologies with the chemistry of the this compound scaffold promises to overcome existing challenges and unlock new areas of chemical space, paving the way for the next generation of innovative molecules.

Q & A

Q. How should conflicting data on receptor binding affinity be analyzed statistically?

  • Statistical Framework :
  • Meta-Analysis : Pool data from multiple studies using random-effects models (e.g., RevMan).
  • Outlier Detection : Apply Grubbs’ test to exclude anomalous Ki values.
  • Confounders : Adjust for variables like temperature/pH using multivariate regression .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.